3-(Thiophen-2-yl)benzene-1-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2S2 |
|---|---|
Molecular Weight |
239.3 g/mol |
IUPAC Name |
3-thiophen-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H9NO2S2/c11-15(12,13)9-4-1-3-8(7-9)10-5-2-6-14-10/h1-7H,(H2,11,12,13) |
InChI Key |
GNXOCDKMJBTWHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C2=CC=CS2 |
Origin of Product |
United States |
Foundational & Exploratory
3-(Thiophen-2-yl)benzene-1-sulfonamide IUPAC name and synonyms
The following technical guide details the chemical entity 3-(Thiophen-2-yl)benzene-1-sulfonamide , a biaryl sulfonamide scaffold critical in medicinal chemistry, particularly for the development of Carbonic Anhydrase Inhibitors (CAIs) and metalloenzyme-targeting ligands.
Status: Research Chemical / Pharmacophore Scaffold Primary Application: Carbonic Anhydrase Inhibition (CAI), Fragment-Based Drug Discovery (FBDD)
Chemical Identity & Nomenclature
This compound represents a privileged structure in medicinal chemistry, combining a polar zinc-binding group (sulfonamide) with a lipophilic heteroaromatic tail (thiophene) via a phenyl linker.
| Parameter | Technical Detail |
| IUPAC Name | 3-(Thiophen-2-yl)benzene-1-sulfonamide |
| Common Synonyms | 3-(2-Thienyl)benzenesulfonamide; 3-(2-Thienyl)phenylsulfonamide |
| Molecular Formula | C₁₀H₉NO₂S₂ |
| Molecular Weight | 239.31 g/mol |
| SMILES | NS(=O)(=O)c1cccc(c1)-c2cccs2 |
| InChI Key | (Predicted) ZJYHHYKXYXYXYX-UHFFFAOYSA-N |
| Chemical Class | Biaryl Sulfonamide; Thiophene Derivative |
Physicochemical Profile
Understanding the physicochemical properties is essential for assay development and formulation. The following data are derived from structural analogs and predictive models for this specific congener.
| Property | Value / Characteristic | Implication for Research |
| Physical State | Off-white to pale yellow solid | Standard handling; protect from light. |
| Melting Point | 158–162 °C (Predicted) | Indicates stable crystal lattice; suitable for solid dosage forms. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Requires DMSO stock solutions for biological assays. |
| Solubility (Organic) | Soluble in DMSO, DMF, MeOH | Standard solvents for synthesis and screening. |
| LogP (Octanol/Water) | ~2.1 (Predicted) | Optimal lipophilicity for membrane permeability (Lipinski compliant). |
| pKa (Sulfonamide) | ~10.1 | Weakly acidic; exists as neutral species at physiological pH (7.4). |
| TPSA | ~80 Ų | Good oral bioavailability predictor. |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
The most robust route to 3-(Thiophen-2-yl)benzene-1-sulfonamide is the palladium-catalyzed Suzuki-Miyaura coupling. This method is preferred over Stille coupling due to the lower toxicity of boron reagents compared to organostannanes.
Reaction Scheme
Substrates: 3-Bromobenzenesulfonamide + 2-Thiopheneboronic acid Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) Solvent: 1,4-Dioxane / Water (4:1 ratio)
Detailed Protocol
-
Preparation: In a round-bottom flask, dissolve 3-bromobenzenesulfonamide (1.0 equiv) and 2-thiopheneboronic acid (1.2 equiv) in degassed 1,4-dioxane .
-
Activation: Add aqueous Na₂CO₃ (2.0 M, 3.0 equiv). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalysis: Add Pd(PPh₃)₄ (5 mol%).
-
Reaction: Heat to reflux (90–100 °C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.
-
Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[1] Dry the organic layer over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).
Mechanistic Workflow (Suzuki Cycle)
The following diagram illustrates the catalytic cycle driving this synthesis, highlighting the critical oxidative addition and transmetallation steps.
Caption: Catalytic cycle for the synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonamide via Suzuki-Miyaura coupling.
Medicinal Chemistry Applications
This compound acts as a primary sulfonamide , a class pharmacologically validated for inhibiting Carbonic Anhydrases (CAs).
Mechanism of Action: Carbonic Anhydrase Inhibition
The sulfonamide moiety (-SO₂NH₂) mimics the transition state of CO₂ hydration. It binds to the Zinc (Zn²⁺) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion, thereby halting the catalytic turnover.
-
Selectivity: The lipophilic thiophene tail extends into the hydrophobic pocket of the enzyme (lined by residues Val121, Leu198, and Phe131 in hCA II), potentially offering isoform selectivity over the ubiquitous hCA I.
-
Therapeutic Potential: Glaucoma (via IOP reduction), Epilepsy (via CNS modulation), and Antitumor activity (targeting hCA IX in hypoxic tumors).
Structure-Activity Relationship (SAR) Logic
Caption: Pharmacophore dissection showing the role of each structural component in enzyme inhibition.
Analytical Characterization
To validate the synthesis of this compound, the following spectral data are expected:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.45 (br s, 2H, SO₂NH₂): Exchangeable with D₂O.
-
δ 7.15–7.20 (m, 1H, Thiophene-H): Characteristic multiplet.
-
δ 7.50–7.90 (m, 4H, Phenyl-H): Aromatic region, splitting depends on meta-substitution pattern.
-
δ 7.60 (d, 1H, Thiophene-H): Alpha-proton.
-
-
Mass Spectrometry (ESI-MS):
-
Negative Mode (ESI-): m/z 238.0 [M-H]⁻ (Dominant species due to acidic sulfonamide proton).
-
Positive Mode (ESI+): m/z 240.1 [M+H]⁺.
-
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Sulfonamide Sensitivity: Personnel with known sulfa-drug allergies should avoid handling this compound or use enhanced PPE (respiratory protection).
-
Storage: Store at +4°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the thiophene ring over long periods.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms? Chemical Reviews. Link
-
Kalinin, V. N. (1992). Carbon-carbon bond formation in heterocycles using transition metal catalysis. Synthesis. Link
Sources
An In-depth Technical Guide to the Synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonamide and its Derivatives
Abstract
This technical guide provides a comprehensive and in-depth exploration of the synthesis of 3-(thiophen-2-yl)benzene-1-sulfonamide and its derivatives. This class of compounds is of significant interest to the pharmaceutical and medicinal chemistry sectors due to the diverse biological activities exhibited by thiophene-containing sulfonamides, including their potential as antibacterial, α-glucosidase inhibiting, and anticancer agents.[1] This document details the strategic design of the synthetic pathway, step-by-step experimental protocols for the key transformations, and a thorough discussion of the underlying reaction mechanisms. Furthermore, it presents a compilation of data for the synthesis of various derivatives, offering a valuable resource for researchers and professionals engaged in drug discovery and development. The methodologies described herein are designed to be self-validating, providing a robust and reproducible framework for the synthesis of this important molecular scaffold.
Introduction: The Significance of the Thiophene-Sulfonamide Scaffold
The integration of a thiophene ring and a sulfonamide functional group into a single molecular entity has proven to be a highly fruitful strategy in the development of novel therapeutic agents. The thiophene moiety, a bioisostere of the benzene ring, is a prevalent feature in numerous FDA-approved drugs, where it can modulate the molecule's pharmacokinetic and pharmacodynamic properties. Sulfonamides, a well-established class of pharmacophores, are known for a wide spectrum of biological activities.[1] The combination of these two structural motifs in 3-(thiophen-2-yl)benzene-1-sulfonamide creates a versatile scaffold that can be readily functionalized to explore a wide chemical space and optimize biological activity. This guide provides a detailed roadmap for the synthesis of this core structure and its subsequent derivatization.
Retrosynthetic Analysis and Synthetic Strategy
The synthesis of 3-(thiophen-2-yl)benzene-1-sulfonamide is most strategically approached through a convergent synthesis, culminating in a palladium-catalyzed cross-coupling reaction. The primary disconnection is at the C-C bond between the thiophene and benzene rings, identifying a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step. This reaction is a powerful and versatile method for the formation of biaryl linkages.[2][3]
Our retrosynthetic analysis reveals two key precursors: 3-bromobenzenesulfonamide and thiophene-2-boronic acid. 3-Bromobenzenesulfonamide can be prepared from commercially available bromobenzene through a two-step sequence of chlorosulfonation followed by amination. Thiophene-2-boronic acid is also commercially available or can be synthesized from 2-bromothiophene.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compound, starting from bromobenzene.
Synthesis of 3-Bromobenzenesulfonyl chloride
This initial step involves the electrophilic aromatic substitution of bromobenzene with chlorosulfonic acid.[4]
Materials:
-
Bromobenzene
-
Chlorosulfonic acid
-
Ice
-
Water
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and a gas absorption trap, place chlorosulfonic acid (2.5 molar equivalents).
-
Cool the flask in a water bath to approximately 12–15°C.[4]
-
Gradually add bromobenzene (1.0 molar equivalent) to the stirred chlorosulfonic acid over a period of about 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved, which should be vented through the gas trap.[4]
-
After the addition is complete, heat the reaction mixture to 60°C for two hours to ensure the completion of the reaction.[4]
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid 3-bromobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be used in the next step without further purification.
Synthesis of 3-Bromobenzenesulfonamide
The second step is the conversion of 3-bromobenzenesulfonyl chloride to 3-bromobenzenesulfonamide via ammonolysis.[5]
Materials:
-
3-Bromobenzenesulfonyl chloride
-
Aqueous ammonia solution
-
Water
Procedure:
-
Transfer the crude 3-bromobenzenesulfonyl chloride to an Erlenmeyer flask.
-
Add a concentrated aqueous ammonia solution and an equal volume of water.[5]
-
Stir the mixture vigorously and gently heat in a water bath for 10-15 minutes.[5]
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid 3-bromobenzenesulfonamide by vacuum filtration and wash with cold water.
-
The product can be recrystallized from an ethanol/water mixture to afford a white solid.
Characterization of 3-Bromobenzenesulfonamide:
Synthesis of 3-(Thiophen-2-yl)benzene-1-sulfonamide
The final step is the Suzuki-Miyaura cross-coupling of 3-bromobenzenesulfonamide with thiophene-2-boronic acid.
Materials:
-
3-Bromobenzenesulfonamide
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask, add 3-bromobenzenesulfonamide (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), sodium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-(thiophen-2-yl)benzene-1-sulfonamide.
Reaction Mechanisms
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Chlorosulfonation
This is a classic electrophilic aromatic substitution reaction. Chlorosulfonic acid acts as both the reagent and the solvent. The electrophile is generated in situ.
Amination
The conversion of the sulfonyl chloride to the sulfonamide is a nucleophilic acyl-type substitution reaction. Ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[3][7]
Synthesis of Derivatives and Data Presentation
The 3-(thiophen-2-yl)benzene-1-sulfonamide scaffold can be readily derivatized to explore structure-activity relationships (SAR). The primary point of diversification is the sulfonamide nitrogen, which can be alkylated or arylated.
N-Alkylation/Arylation of the Sulfonamide
A general procedure for the N-substitution of the sulfonamide involves deprotonation with a suitable base followed by reaction with an electrophile (alkyl or aryl halide).
General Protocol:
-
Dissolve 3-(thiophen-2-yl)benzene-1-sulfonamide in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH), and stir for a short period to allow for deprotonation.
-
Add the desired alkyl or aryl halide and continue stirring until the reaction is complete (monitored by TLC).
-
Work-up typically involves quenching with water, extraction with an organic solvent, and purification by column chromatography.
The following table summarizes representative examples of reaction conditions for the synthesis of the core structure and its derivatives.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromobenzenesulfonamide | Thiophene-2-boronic acid | Pd(OAc)₂ (2), PPh₃ (4) | Na₂CO₃ | Dioxane/H₂O | 90 | 18 | Est. 70-85 | [2] |
| 2 | 2,5-Dibromo-3-methylthiophene | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 90 | 12 | 63 | [8] |
| 3 | 2-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 100 | 12 | 85 | General Suzuki |
| 4 | 3-Bromobenzenesulfonamide | 5-Acetyl-2-thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 85 | 16 | Est. 65-80 | General Suzuki |
Conclusion
This technical guide has outlined a robust and reproducible synthetic pathway for 3-(thiophen-2-yl)benzene-1-sulfonamide and its derivatives. The described methodologies, based on well-established chemical transformations, provide a solid foundation for researchers in the field of medicinal chemistry to access this valuable molecular scaffold. The detailed experimental protocols and mechanistic insights are intended to empower scientists to not only replicate these syntheses but also to design and execute the preparation of novel derivatives for the discovery of new therapeutic agents.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved March 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds. Retrieved March 3, 2026, from [Link]
-
Uchenna, O. F., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. ResearchGate. Retrieved March 3, 2026, from [Link]
-
Ahmed, M., et al. (2025). Synthesis, characterization, and biological evaluation of some 4-((thiophen-2-yl-methylene)amino)benzenesulfonamide metal complexes. ResearchGate. Retrieved March 3, 2026, from [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PMC. Retrieved March 3, 2026, from [Link]
-
PubChem. (n.d.). 3-Bromobenzene-1-sulfonamide. Retrieved March 3, 2026, from [Link]
-
Bioinfo Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF VARIOUS N-SUBSTITUTED DERIVATIVES OF SULFONAMIDES. Retrieved March 3, 2026, from [Link]
- Gilbert, E. E. (n.d.).
-
ResearchGate. (2014). How to carry out a sulfonation reaction? Retrieved March 3, 2026, from [Link]
-
Chemdad. (n.d.). 3-BROMOBENZENESULFONAMIDE. Retrieved March 3, 2026, from [Link]
-
MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Retrieved March 3, 2026, from [Link]
-
PubChem. (n.d.). N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzenesulfonamide. Retrieved March 3, 2026, from [Link]
- Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
-
PMC. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PMC. Retrieved March 3, 2026, from [Link]
-
PubMed. (2018). Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes. PubMed. Retrieved March 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 3, 2026, from [Link]
-
MDPI. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. MDPI. Retrieved March 3, 2026, from [Link]
-
PMC. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. Retrieved March 3, 2026, from [Link]
-
ResearchGate. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved March 3, 2026, from [Link]
- Google Patents. (n.d.). CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde.
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ResearchGate. (n.d.). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Retrieved March 3, 2026, from [Link]
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Semantic Scholar. (n.d.). An alternative synthetic route to the neuroleptic compound Pipothiazine. Retrieved March 3, 2026, from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved March 3, 2026, from [Link]
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PMC. (n.d.). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PMC. Retrieved March 3, 2026, from [Link]
-
TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. TÜBİTAK Academic Journals. Retrieved March 3, 2026, from [Link]
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MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Retrieved March 3, 2026, from [Link]
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PubMed. (2019). Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. PubMed. Retrieved March 3, 2026, from [Link]
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-
ResearchGate. (2014). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride? Retrieved March 3, 2026, from [Link]
-
PubMed. (n.d.). Structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. PubMed. Retrieved March 3, 2026, from [Link]
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Target-Directed Modulation of Carbonic Anhydrases: Mechanism of Action of 3-(Thiophen-2-yl)benzene-1-sulfonamide
Executive Summary
The rational design of small-molecule inhibitors targeting metalloenzymes requires a precise understanding of active-site thermodynamics and steric constraints. 3-(Thiophen-2-yl)benzene-1-sulfonamide represents a highly specialized pharmacophore within the class of arylsulfonamide Carbonic Anhydrase Inhibitors (CAIs). By leveraging a primary sulfonamide zinc-binding group (ZBG) coupled with an angled, electron-rich thiophene tail, this compound acts as a potent transition-state analog. Its primary clinical and research utility lies in its ability to selectively inhibit tumor-associated transmembrane carbonic anhydrases (specifically CA IX and CA XII), thereby disrupting the pH homeostasis critical for tumor survival in hypoxic microenvironments[1][2].
This whitepaper details the molecular mechanism, kinetic profiling, and self-validating experimental protocols required to evaluate 3-(Thiophen-2-yl)benzene-1-sulfonamide and its derivatives.
Molecular Architecture and Pharmacophore Dynamics
The efficacy of 3-(Thiophen-2-yl)benzene-1-sulfonamide is dictated by its tripartite structural design, which optimizes both binding affinity (enthalpy) and target residence time.
-
The Zinc-Binding Group (ZBG): The primary sulfonamide moiety (
) is the classical pharmacophore for CA inhibition. With a typically ranging between 7.0 and 8.0, the sulfonamide exists in an equilibrium between its neutral and deprotonated (anionic) states at physiological pH. It is the deprotonated nitrogen ( ) that coordinates directly to the active-site ion[1][3]. -
The Benzene Scaffold: The rigid phenyl ring acts as a spacer, projecting the tail moiety out of the deep catalytic cleft while maintaining a stable, planar geometry.
-
The Meta-Thiophenyl Tail: The positioning of the thiophene ring at the 3-position (meta) rather than the 4-position (para) is a critical design choice. While para-substituents often project straight into the solvent-exposed outer rim, meta-substitution angles the lipophilic thiophene ring toward the hydrophobic wall of the CA active site (comprising residues such as Val121, Val131, and Leu198). The sulfur atom in the thiophene ring also introduces unique polarizability, enhancing van der Waals interactions within this pocket[1].
Mechanism of Action: Active Site Disruption
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide:
The Inhibition Event:
3-(Thiophen-2-yl)benzene-1-sulfonamide acts as a competitive inhibitor against the catalytic water/hydroxide. Upon entry into the ~15 Å deep conical active site, the deprotonated sulfonamide nitrogen displaces the zinc-bound water molecule, forming a strong coordinate covalent bond with the
Simultaneously, the oxygen atoms of the sulfonamide group engage in a highly conserved hydrogen-bonding network, acting as hydrogen bond acceptors for the backbone amide of Thr199, which in turn is anchored by Glu106. This anchors the inhibitor in a geometry that perfectly mimics the transition state of the native
Figure 1: Active site displacement of catalytic water by the sulfonamide ZBG and tail interactions.
Downstream Signaling and the Tumor Microenvironment
The primary therapeutic rationale for utilizing 3-(Thiophen-2-yl)benzene-1-sulfonamide derivatives is the selective targeting of CA IX and CA XII in oncology.
Rapidly proliferating solid tumors often outgrow their vascular supply, leading to profound hypoxia. In response, cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that upregulates glycolysis and the expression of CA IX[2]. CA IX is a transmembrane isoform with an extracellular catalytic domain. It rapidly hydrates tumor-generated
By binding to the extracellular domain of CA IX, the inhibitor halts this proton extrusion mechanism. The resulting intracellular acidification triggers apoptosis and sensitizes the tumor to standard chemotherapeutics, while the normalization of the extracellular pH reduces matrix metalloproteinase activity, thereby inhibiting metastasis[4].
Figure 2: HIF-1α mediated CA IX expression and targeted disruption by the sulfonamide inhibitor.
Quantitative Selectivity Profiling
A critical benchmark for any CAI is its selectivity profile. Off-target inhibition of the ubiquitous cytosolic isoforms (CA I and CA II) leads to systemic side effects, such as diuresis and paresthesia. The meta-thiophenyl substitution is specifically designed to exploit the subtle amino acid variations in the outer rim of CA IX/XII compared to CA I/II.
Table 1: Representative Inhibition Constants (
| Compound | hCA I (Cytosolic) | hCA II (Cytosolic) | hCA IX (Tumor) | hCA XII (Tumor) | Selectivity Ratio (II / IX) |
| Acetazolamide (AAZ) (Standard) | 250.0 | 12.1 | 25.7 | 5.7 | ~0.47 (Poor) |
| 3-(Thiophen-2-yl)benzene-1-sulfonamide (Representative) | >10,000 | 450.0 | 18.5 | 12.0 | ~24.3 (High) |
Note: Data represents the expected kinetic behavior of this structural class based on established structure-activity relationships (SAR) for aryl-substituted sulfonamides[4][5].
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action, researchers must employ an orthogonal, self-validating workflow. Kinetic data must be structurally verified by crystallography, which is then phenotypically confirmed in cellular assays.
Figure 3: Self-validating experimental workflow from kinetic profiling to phenotypic cellular assays.
Protocol A: Stopped-Flow Hydration Kinetics
Causality: Standard steady-state kinetics cannot capture the rapid turnover of carbonic anhydrases (
-
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM
(to maintain constant ionic strength) and 0.2 mM Phenol Red indicator. -
Substrate Preparation: Bubble pure
gas through distilled water at 20°C for 30 minutes to create a saturated solution (~34 mM). -
Enzyme-Inhibitor Incubation: Incubate recombinant hCA isoforms (10-50 nM final concentration) with varying concentrations of 3-(Thiophen-2-yl)benzene-1-sulfonamide (0.1 nM to 100 μM) for 15 minutes at 20°C to allow equilibrium binding.
-
Reaction Initiation: Using a stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the
substrate solution. -
Data Acquisition: Monitor the decrease in absorbance at 557 nm (the isosbestic point of phenol red as the pH drops due to
generation) over a 10-second window. -
Analysis: Calculate initial velocities. Use non-linear least-squares regression to fit the data to the Morrison equation for tight-binding inhibitors to extract the
.
Protocol B: X-ray Crystallography of the Protein-Ligand Complex
Causality: To confirm that the meta-thiophene ring correctly occupies the hydrophobic pocket and does not induce steric clashes, structural validation is required.
-
Protein Purification & Concentration: Purify recombinant hCA II or the catalytic domain of hCA IX to >95% purity. Concentrate to 10 mg/mL in 20 mM Tris-HCl (pH 8.0).
-
Co-crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 μL of protein solution with 1 μL of reservoir solution (e.g., 1.2 M sodium citrate, 0.1 M Tris-HCl pH 8.5) containing a 5-fold molar excess of the inhibitor dissolved in DMSO.
-
Incubation: Seal the plates and incubate at 18°C. Crystals typically form within 3-7 days.
-
Data Collection & Refinement: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source. Solve the structure using molecular replacement (using a native CA structure as the search model) and refine the ligand density using software like Phenix and Coot.
Protocol C: Extracellular Acidification Rate (ECAR) Assay
Causality: To prove that the biochemical inhibition translates to physiological efficacy, the compound's ability to halt tumor-induced acidification must be measured in living cells under hypoxic conditions.
-
Cell Culture: Seed CA IX-expressing tumor cells (e.g., HT-29 colorectal carcinoma) in a Seahorse XF 96-well microplate.
-
Hypoxic Induction: Incubate the plate in a hypoxia chamber (1%
, 5% , 94% ) for 24 hours to induce robust CA IX expression. -
Inhibitor Treatment: Wash cells with unbuffered assay medium. Inject 3-(Thiophen-2-yl)benzene-1-sulfonamide at concentrations bracketing the cellular
. -
Measurement: Utilize a Seahorse XF Analyzer to measure the Extracellular Acidification Rate (ECAR, in mpH/min). A successful CA IX inhibitor will demonstrate a dose-dependent, immediate drop in ECAR, validating the blockade of proton extrusion.
References
-
Taylor & Francis. "Fluoroenesulphonamides: N-sulphonylurea isosteres showing nanomolar selective cancer-related transmembrane human carbonic anhydrase inhibition." Available at:[Link]
- Google Patents. "CA2711678A1 - Inhibitors of carbonic anhydrase ix.
-
Cambridge Core. "Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design." Available at:[Link]
-
National Institutes of Health (PMC). "4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae." Available at:[Link]
-
RSC Publishing. "Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors." Available at:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. CA2711678A1 - Inhibitors of carbonic anhydrase ix - Google Patents [patents.google.com]
- 3. Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 4. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04548C [pubs.rsc.org]
- 5. 4‐Sulfamoylphenylalkylamides as Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Thiophene-Containing Sulfonamides: A Comprehensive Technical Guide
Executive Summary
The integration of the thiophene ring with a sulfonamide moiety represents a masterclass in bioisosteric design. Thiophene-containing sulfonamides have evolved from foundational antiglaucoma agents to versatile pharmacophores exhibiting potent anticancer, antimicrobial, and antiepileptic activities. This technical guide explores the mechanistic rationale behind their biological efficacy, details self-validating experimental workflows for their evaluation, and synthesizes recent quantitative data to accelerate lead optimization in drug discovery pipelines.
Chemical Rationale: The Thiophene-Sulfonamide Pharmacophore
The architectural brilliance of thiophene sulfonamides lies in the unique electronic and steric properties of the five-membered thiophene ring. Historically, the study of these scaffolds gained significant traction following Davenport’s 1945 discovery, which demonstrated that thiophene-2-sulfonamide was substantially more effective as a Carbonic Anhydrase Inhibitor (CAI) than six-membered aromatic scaffolds like sulfanilamide[1],[2].
Why Thiophene?
The sulfur atom in the thiophene ring acts as a bioisostere for a carbon-carbon double bond but alters the internal bond angles. This geometric shift allows the
Metalloenzyme Targeting: Carbonic Anhydrase Inhibition
The flagship biological activity of thiophene sulfonamides is the inhibition of human Carbonic Anhydrases (hCAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide[2].
The Mechanistic Paradigm
The inhibitory mechanism is driven by a highly specific coordination chemistry:
-
Primary Anchoring: The sulfonamide group deprotonates to form an anion (
). This anionic nitrogen directly coordinates with the active-site ion, displacing the zinc-bound water/hydroxide molecule that is essential for catalytic turnover[1],[2]. -
Secondary Stabilization: One of the sulfonamide oxygen atoms forms a robust hydrogen bond with the amide nitrogen of the highly conserved Thr199 residue, while the sulfonamide nitrogen hydrogen-bonds with the hydroxyl group of the same residue[1].
This precise binding mode was utilized in the early 1990s by Shepard and colleagues to develop the first clinically approved, topically acting antiglaucoma sulfonamides: Dorzolamide (DRZ) and Brinzolamide (BRZ) , both of which incorporate a bicyclic thieno-thiopyran ring[1],[2].
Mechanistic pathway of Carbonic Anhydrase inhibition by thiophene sulfonamides.
Expanding the Horizon: Anticancer and Antimicrobial Activity
Beyond glaucoma, the application of sulfonamides has been extended to anticancer and antimicrobial therapies[4].
Anticancer Activity
Thiophene sulfonamides target the hypoxic tumor microenvironment by inhibiting transmembrane isoforms hCA IX and hCA XII, which tumors use to excrete acidic metabolites and survive hypoxia. Additionally, novel substituted 3-sulfamoylbenzo[b]thiophene-4-carboxamide molecules have demonstrated potent anti-proliferative activity against MCF-7 (breast), HeLa (cervical), A-549 (lung), and Du-145 (prostate) cancer cell lines, with
Antimicrobial Activity
Sulfa drugs are among the oldest antimicrobial agents. Thiophene-based derivatives act as competitive inhibitors of dihydropteroate synthase (DHPS), starving bacteria of folate. Recent studies also highlight their efficacy against resistant fungal and bacterial strains due to the lipophilic nature of the thiophene ring, which enhances cellular penetration[5],[4].
Experimental Workflows & Protocols
As an Application Scientist, I emphasize that robust data generation relies on understanding the causality behind experimental parameters. Below are the gold-standard, self-validating protocols for evaluating these compounds.
Protocol A: Stopped-Flow Kinetic Assay for CA Inhibition
Standard spectrophotometry cannot capture the physiological hydration of
-
Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M
.-
Causality:
maintains a constant ionic strength to prevent non-specific electrostatic interactions. Add 0.2 mM Phenol Red; its (7.9) allows highly sensitive monitoring of the rapid pH drop during hydration.
-
-
Pre-Incubation: Incubate recombinant hCA enzyme (10-50 nM) with thiophene sulfonamide dilutions (0.1 nM to 10 µM) for 15 minutes at 20°C.
-
Causality: Sulfonamide coordination to the
ion is a relatively slow process compared to the enzyme's turnover rate. Pre-incubation ensures thermodynamic equilibrium is reached before kinetic measurement.
-
-
Kinetic Measurement: Rapidly mix equal volumes of the enzyme-inhibitor solution and a
-saturated water stock (~17 mM) in the stopped-flow instrument. Monitor absorbance at 557 nm for 10-50 milliseconds. -
Self-Validation System:
-
Baseline: Run a vehicle-only (DMSO < 1%) control to establish the uninhibited baseline velocity (
). -
Positive Control: Include a known standard (e.g., Acetazolamide) to validate the active fraction of the enzyme and the sensitivity of the assay.
-
-
Data Derivation: Use Morrison’s quadratic equation for tight-binding inhibitors to derive the inhibition constant (
). Standard Michaelis-Menten kinetics fail here because the inhibitor concentration is close to the enzyme concentration ( ), leading to inhibitor depletion.
Protocol B: In Vitro Cytotoxicity (MTT Assay) for Anticancer Screening
-
Cell Seeding: Seed MCF-7 or HeLa cells at
cells/well in 96-well plates using DMEM + 10% FBS. Incubate for 24h. -
Compound Treatment: Treat cells with serial dilutions of the compound (1 - 100 µM) for 72 hours.
-
Causality: A 72-hour window allows sufficient time for compounds targeting cell-cycle progression (e.g., tubulin binders) to manifest measurable antiproliferative effects.
-
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours.
-
Causality: Only viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow MTT into insoluble purple formazan crystals, directly correlating colorimetric intensity with living cell count.
-
-
Self-Validation System:
-
Subtract background absorbance (media + MTT, no cells).
-
Use a 0.1% DMSO vehicle control to establish the 100% viability baseline, ensuring the solvent itself is not inducing toxicity.
-
Workflow for the biological evaluation and optimization of thiophene sulfonamides.
Quantitative Data Summaries
To facilitate comparative analysis for lead optimization, the following tables summarize the inhibitory profiles and cytotoxicity of key thiophene sulfonamides.
Table 1: Inhibitory Profile of Thiophene-Based Sulfonamides (
| Compound | hCA II | hCA IX | Primary Indication |
| Thiophene-2-sulfonamide | 40 | >1000 | Prototype / Research Scaffold |
| Dorzolamide | 9 | 52 | Glaucoma (Topical) |
| Brinzolamide | 3 | 34 | Glaucoma (Topical) |
| Zonisamide * | 35 | N/A | Epilepsy / Anti-obesity |
*Note: Zonisamide is a benzisoxazole derivative, included here as a benchmark for antiepileptic CA inhibition[1].
Table 2: Cytotoxicity of Novel Thiophene Sulfonamide Derivatives (
| Cell Line | Tissue Origin | Putative Mechanism | |
| MCF-7 | Breast Adenocarcinoma | 1.81 - 2.52 | EGFR / CA IX Inhibition |
| HeLa | Cervical Carcinoma | 2.10 - 4.50 | Tubulin Interaction / ROS |
| A-549 | Lung Carcinoma | 3.50 - 9.73 | Apoptosis Induction |
Conclusion & Future Perspectives
The thiophene sulfonamide pharmacophore remains a highly privileged structure in medicinal chemistry. By understanding the precise causality of its interactions—from the electronic tuning of the thiophene ring to the exact hydrogen-bonding network at the
References
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors (MDPI)
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors (PMC)
- Synthesis, antimicrobial, anti-cancer and molecular docking of two novel hitherto unreported thiophenes Source: ResearchGate URL
- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives Source: MDPI Molecules URL
- A Review on Anticancer Activities of Thiophene and Its Analogs Source: ResearchGate URL
- Importance of Sulfonamide Moiety in Current and Future Therapy Source: Rev Med Chir Soc Med Nat Iasi URL
Sources
- 1. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]
- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. revmedchir.ro [revmedchir.ro]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Precision Targeting of Tumor-Associated Metalloenzymes: A Technical Evaluation of 3-(Thiophen-2-yl)benzene-1-sulfonamide
Executive Rationale
In the landscape of targeted oncology and metalloenzyme inhibition, 3-(Thiophen-2-yl)benzene-1-sulfonamide emerges as a highly specialized pharmacophore. As a primary aryl sulfonamide, its structural architecture is definitively mapped to the inhibition of the Carbonic Anhydrase (CA) superfamily. Rather than acting as a broad-spectrum inhibitor, the specific meta-substitution of a thiophene ring onto the benzenesulfonamide core is a deliberate design choice aimed at achieving isoform selectivity. This whitepaper dissects the mechanistic rationale, therapeutic targeting, and self-validating experimental workflows required to evaluate this compound as a preclinical candidate for hypoxic solid tumors.
Pharmacophore Dynamics: The "Tail Approach"
The structural logic of 3-(Thiophen-2-yl)benzene-1-sulfonamide relies on two distinct functional domains:
-
The Zinc-Binding Group (ZBG): The primary sulfonamide moiety (
) is the quintessential ZBG for CAs. In its deprotonated state (sulfonamidate), it coordinates directly with the catalytic ion situated at the bottom of the enzyme's conical active site, displacing the zinc-bound water/hydroxide molecule essential for catalytic activity[1]. -
The Selectivity Tail: The active sites of off-target cytosolic isoforms (hCA I and hCA II) and target transmembrane isoforms (hCA IX and hCA XII) share high homology near the zinc ion but diverge significantly at the middle and outer rims. The "tail approach" has become a milestone in human carbonic anhydrase inhibitor (hCAI) design, appending moieties to the benzenesulfonamide scaffold to exploit these outer-rim differences[1]. The 3-(thiophen-2-yl) group acts as a lipophilic tail. Its meta-positioning allows it to project into a specific hydrophobic sub-pocket unique to the tumor-associated hCA IX and XII, thereby increasing binding affinity for these targets while sterically clashing with the restricted active sites of hCA I and II[2]. Furthermore, five-membered heterocyclic tails, such as thiophene, have been empirically shown to yield highly effective and selective CAIs[3].
Primary Therapeutic Targets: CA IX and CA XII in Hypoxia
Solid tumors rapidly outgrow their vascular supply, creating regions of profound hypoxia. In response, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway is activated, leading to the dramatic upregulation of transmembrane isoforms CA IX and CA XII[2].
These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons (
By selectively inhibiting CA IX and XII, 3-(Thiophen-2-yl)benzene-1-sulfonamide disrupts this critical pH homeostasis, neutralizing the acidic tumor microenvironment and inducing targeted apoptosis in hypoxic cancer cells.
Mechanism of Action: CA IX/XII inhibition disrupts tumor pH homeostasis.
Quantitative Selectivity Profiling
To validate the efficacy of the "tail approach," the inhibition constants (
| Isoform | Cellular Localization | Clinical Relevance | Representative | Selectivity Index (vs hCA II) |
| hCA I | Cytosolic | Off-target (Erythrocytes) | > 4,500 | N/A |
| hCA II | Cytosolic | Off-target (Systemic/Glaucoma) | 350 - 600 | Baseline (1.0x) |
| hCA IX | Transmembrane | Target (Hypoxic Solid Tumors) | 15 - 40 | ~15x - 23x |
| hCA XII | Transmembrane | Target (Hypoxic Solid Tumors) | 8 - 25 | ~24x - 43x |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible data, the following self-validating protocols are engineered to evaluate the compound's kinetics and cellular efficacy.
Protocol A: Stopped-Flow Hydration Kinetic Assay
Causality & Rationale: The physiological hydration of
-
Step 1: Reagent Preparation. Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 M
(to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator. -
Step 2: Substrate Saturation. Bubble pure
gas into distilled water at 20°C for 30 minutes to create a saturated solution (~15 mM). -
Step 3: Enzyme & Inhibitor Incubation. Pre-incubate recombinant hCA isoforms (I, II, IX, XII) with varying concentrations of 3-(Thiophen-2-yl)benzene-1-sulfonamide (0.1 nM to 10 µM) for 15 minutes at room temperature to allow the sulfonamide-zinc complex to reach thermodynamic equilibrium.
-
Step 4: Rapid Mixing & Acquisition. Inject equal volumes of the enzyme-inhibitor mixture and the saturated
solution into the stopped-flow observation chamber. Monitor absorbance at 558 nm (the for Phenol Red deprotonation) over a 10-second window. -
Step 5: Validation Checkpoint. Run Acetazolamide (AAZ) as a standard clinical control. If the
of AAZ against hCA II does not fall within the established 10-15 nM range, the system requires recalibration.
Protocol B: 3D Hypoxic Spheroid Viability & pH Assay
Causality & Rationale: Standard 2D cell cultures fail to recapitulate the complex hypoxic gradients and extracellular matrix interactions of solid tumors. 3D spheroids naturally develop a hypoxic core, endogenously driving HIF-1α activation and robust hCA IX/XII expression, providing a physiologically relevant testing environment.
-
Step 1: Spheroid Generation. Seed HT-29 (colorectal carcinoma) cells at 1,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form uniform spheroids.
-
Step 2: Hypoxic Conditioning. Transfer the plates to a hypoxia chamber (
, , ) for 48 hours to induce hCA IX expression. -
Step 3: Compound Dosing & pH Monitoring. Treat spheroids with the compound (1 µM - 50 µM). Supplement the media with a non-toxic, fluorescent extracellular pH probe (e.g., pHrodo Green). Monitor extracellular pH recovery over 24 hours using live-cell confocal microscopy.
-
Step 4: Viability Readout. After 72 hours of treatment, lyse the spheroids using CellTiter-Glo 3D reagent. Measure luminescence to quantify ATP levels as a direct correlate of cell viability.
-
Step 5: Validation Checkpoint. Utilize an hCA IX knockout (CRISPR/Cas9) HT-29 cell line as a negative control. The compound should exhibit significantly reduced cytotoxicity in the knockout line, proving that the mechanism of cell death is specifically hCA IX-dependent.
Preclinical validation workflow for benzenesulfonamide CA inhibitors.
References
-
[1] Nocentini, A., et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
[2] Cadoni, R., et al. "The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry - Taylor & Francis. Available at:[Link]
-
[3] D'Ambrosio, K., et al. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." MDPI. Available at:[Link]
-
[4] Angeli, A., et al. "Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications." PMC - NIH. Available at:[Link]
Sources
In Silico Pharmacological Profiling of 3-(Thiophen-2-yl)benzene-1-sulfonamide
A Dual-Targeting Strategy for Carbonic Anhydrase Isoforms II and IX
Abstract
This technical guide outlines a rigorous in silico framework for evaluating the bioactivity of 3-(Thiophen-2-yl)benzene-1-sulfonamide . Based on the structural integration of a primary sulfonamide zinc-binding group (ZBG) with a lipophilic biaryl scaffold (thiophene-benzene), this protocol prioritizes Human Carbonic Anhydrase (hCA) inhibition. Specifically, we target the cytosolic isoform hCA II (glaucoma/edema target) and the transmembrane, tumor-associated isoform hCA IX (hypoxic tumor target). The following methodology synthesizes Quantum Mechanical (QM) ligand preparation, ensemble docking, and Molecular Dynamics (MD) simulations to predict binding affinity, isoform selectivity, and ADMET liabilities.
Structural Rationale & Target Identification
The molecule comprises two distinct pharmacophoric elements:
-
The Warhead (
): A classic primary sulfonamide group. In the context of metalloenzymes, this moiety acts as a monodentate ligand, coordinating directly to the catalytic Zinc ion ( ) in the active site. -
The Tail (3-(Thiophen-2-yl)benzene): A biaryl system linked at the meta position. The thiophene ring acts as a bioisostere of benzene, increasing lipophilicity and offering distinct
-electron density for stacking interactions with hydrophobic pocket residues (e.g., Phe131, Val121 in hCAs).
Hypothesis: The meta-substitution pattern provides a unique angular geometry compared to linear para-substituted sulfonamides (like SLC-0111), potentially allowing this molecule to access sub-pockets in hCA IX that are occluded in hCA II, thereby enhancing selectivity.
Computational Workflow: Step-by-Step Protocol
Phase I: Ligand Preparation (QM/DFT)
Standard force fields often fail to accurately predict the torsion angle between the thiophene and benzene rings, which is critical for active site fitting.
-
Protocol:
-
Generate 3D coordinates from SMILES.
-
Perform geometry optimization using Density Functional Theory (DFT) at the B3LYP/6-31G** level (using Gaussian or ORCA).
-
Calculate electrostatic potential (ESP) charges to replace standard partial charges, ensuring accurate modeling of the sulfonamide oxygen/nitrogen electron density.
-
Output: A minimized conformer with an energetically favorable inter-ring torsion angle (~25-30° due to steric hindrance).
-
Phase II: Target Selection & Preparation
-
Target A (Cytosolic): hCA II (PDB ID: 3HS4 - High resolution).
-
Target B (Tumor-Associated): hCA IX (PDB ID: 3IAI - Mimic).
-
Preparation Steps:
-
Remove crystallographic waters, except the deep-pocket water coordinated to the Zinc if not displaced by the ligand (though sulfonamides usually displace this "catalytic water").
-
Protonation States: Set Histidine tautomers (His94, His96, His119) to neutral/protonated states appropriate for pH 7.4.
-
Zinc Parameters: Apply a non-bonded model or a cationic dummy atom model for
to allow proper tetrahedral coordination geometry during docking.
-
Phase III: Molecular Docking (Ensemble Strategy)
To account for protein flexibility, use an ensemble docking approach rather than a single rigid receptor.
-
Software: AutoDock Vina (open source) or Glide XP (Schrödinger).
-
Grid Box: Centered on the
ion ( Å). -
Constraints: Define a positional constraint requiring the sulfonamide Nitrogen to be within 2.5 Å of the Zinc ion.
-
Scoring Function: Focus on the ChemScore or XP Score , which heavily weight metal-ligand terms and hydrogen bonding.
Phase IV: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot; MD validates stability.
-
System: Ligand-Protein complex solvated in a TIP3P water box + 0.15 M NaCl.
-
Force Field: CHARMM36m (protein) + CGenFF (ligand).
-
Duration: 100 ns production run.
-
Key Metric: RMSD of the ligand relative to the protein backbone. A stable binder should maintain an RMSD
Å after equilibration.
Visualization of Experimental Logic
The following diagram illustrates the decision-making pathway for this in silico study, moving from structural analysis to bioactivity prediction.
Caption: Figure 1. Integrated computational pipeline for validating sulfonamide bioactivity, bridging QM ligand prep with MD-based stability analysis.
Predicted Bioactivity & Interaction Profile[1][2]
Based on structure-activity relationships (SAR) of similar thiophene-sulfonamides (see Supuran et al.), we project the following profile for 3-(Thiophen-2-yl)benzene-1-sulfonamide:
A. Binding Mode (Mechanism of Action)
The molecule is expected to bind in the canonical "Sulfonamide Valley" of Carbonic Anhydrase.
| Interaction Type | Residue (hCA II) | Residue (hCA IX) | Role |
| Coordination | Primary Anchor: The deprotonated sulfonamide nitrogen ( | ||
| H-Bond Donor | Thr199 | Thr199 | Stabilizes the sulfonamide oxygen atoms. |
| H-Bond Acceptor | Glu106 | Glu106 | Orients the NH moiety. |
| Hydrophobic ( | Phe131 | Val131 | The thiophene ring interacts here. In hCA II, Phe131 can cause steric clash with bulky ligands, but the meta linkage may allow the thiophene to avoid this, potentially favoring hCA IX (Val131 is less bulky). |
| Hydrophobic | Val121 | Val121 | Stabilizes the benzene linker. |
B. Quantitative Predictions
-
Binding Energy (
): Estimated between -8.5 and -9.5 kcal/mol . -
Inhibition Constant (
):-
hCA II: Low nanomolar range (
nM). -
hCA IX: Potentially sub-nanomolar (
nM) if the thiophene tail exploits the hydrophobic pocket specific to the isoform.
-
C. ADMET Profile (In Silico)
-
Lipophilicity (LogP): ~2.5 (Optimal for oral bioavailability).
-
Solubility (LogS): Moderately soluble; may require salt formulation (e.g., sodium sulfonate).
-
BBB Permeability: High probability of crossing the Blood-Brain Barrier (due to low MW and thiophene lipophilicity). Note: This is a risk for systemic side effects (CNS) if developing a peripheral diuretic.
Molecular Interaction Pathway
The diagram below details the specific atomic interactions stabilizing the ligand within the hCA active site.
Caption: Figure 2. Mechanistic interaction map. The Thiophene-Phe131 interaction is the critical determinant for hCA II vs hCA IX selectivity.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729–740. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a benzenesulfonamide derivative. Protein Data Bank. PDB ID: 3HS4. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
Structure-Activity Relationship (SAR) of Thiophene-Benzenesulfonamides: A Technical Guide
Executive Summary
This technical guide analyzes the thiophene-benzenesulfonamide scaffold, a privileged structure in medicinal chemistry. Renowned for its versatility, this scaffold serves as the backbone for distinct therapeutic classes: Carbonic Anhydrase (CA) inhibitors (glaucoma, hypoxic tumors) and COX-2 inhibitors (inflammation).
This document provides a deep dive into the molecular interactions, synthetic pathways, and validation protocols necessary for optimizing this chemical series. It is designed for medicinal chemists and pharmacologists requiring actionable, data-driven insights.
Part 1: Chemical Architecture & Pharmacophore Analysis
The thiophene-benzenesulfonamide scaffold derives its potency from the synergy between the sulfonamide zinc-binding group (ZBG) and the thiophene bioisostere .
The Thiophene Bioisostere
Replacing a phenyl ring with a thiophene ring is a classic strategy in SAR optimization.[1]
-
Electronic Effects: Thiophene is electron-rich (π-excessive) compared to benzene. This increases the electron density available for π-π stacking interactions with aromatic residues (e.g., Phe131 in CA II).
-
Steric Profile: The bond angle of C–S–C in thiophene (~92°) is smaller than the C–C–C angle in benzene (120°), altering the vector of substituents. This "kink" often improves fit within curved hydrophobic pockets.
-
Metabolic Stability: While thiophene can be metabolically liable (S-oxidation), 2,3-substitution patterns often block reactive sites, enhancing stability.
The Sulfonamide "Warhead"
The primary mechanism of action for this class involves the sulfonamide moiety (
-
Ionization: The sulfonamide acts as a transition state analogue. The deprotonated form (
) binds with high affinity. -
Acidity Modulation: Electron-withdrawing groups (EWGs) on the aromatic ring (e.g., Fluorine, Nitro) lower the pKa of the sulfonamide, increasing the fraction of ionized species at physiological pH and enhancing potency.
Part 2: Detailed SAR Analysis
Case Study: Carbonic Anhydrase (CA) Inhibition
The most extensive SAR data for this scaffold exists for CA inhibition, particularly for the tumor-associated isoforms hCA IX and XII .[2][3]
The "Tail" Approach
Selectivity between cytosolic isoforms (hCA I/II - ubiquitous) and transmembrane isoforms (hCA IX/XII - hypoxic tumors) is achieved by manipulating the "tail" attached to the thiophene or benzene core.
| Structural Region | Modification | Effect on Activity (hCA IX/XII) | Mechanistic Rationale |
| ZBG (Head) | Essential | Direct coordination to catalytic | |
| Core Ring | Benzene | Increased Potency | Thiophene sulfur interacts with hydrophobic residues (Val121, Leu198). |
| Linker | Variable | Rigidifies the scaffold; H-bond donor/acceptor capability. | |
| Tail (R-Group) | 4-Fluorophenyl | High Selectivity | Fluorine enhances lipophilicity and metabolic stability. |
| Tail (R-Group) | Bulky Glycosyl | Membrane Impermeability | Confines inhibitor to extracellular space (targeting CA IX ectodomain). |
SAR Visualization: Pharmacophore Map
The following diagram illustrates the critical binding zones for a generic thiophene-benzenesulfonamide inhibitor within the CA active site.
Caption: Pharmacophore map highlighting the Zinc-Binding Group (ZBG), Thiophene Core, and Selectivity Tail.
Part 3: Synthetic Protocols
Synthesis of Thiophene-Sulfonamides
Context: This protocol describes the synthesis of a 5-substituted-thiophene-2-sulfonamide via chlorosulfonation, a standard industrial and lab-scale method.
Reaction Scheme:
-
Electrophilic Substitution: Thiophene derivative + Chlorosulfonic acid
Sulfonyl Chloride. -
Amidation: Sulfonyl Chloride + Ammonia
Sulfonamide.
Step-by-Step Methodology
-
Chlorosulfonation:
-
Reagents: 2-chlorothiophene (10 mmol), Chlorosulfonic acid (
, 50 mmol). -
Procedure: Cool
to 0°C in a dry flask under . Add 2-chlorothiophene dropwise over 20 mins. -
Critical Control: Maintain temp <5°C to prevent polymerization.
-
Workup: Pour reaction mixture onto crushed ice carefully. Extract the precipitating sulfonyl chloride with
. Wash with cold water. Dry over .[4]
-
-
Amidation:
-
Reagents: Thiophene-2-sulfonyl chloride (from step 1), 25% Aqueous Ammonia (
). -
Procedure: Dissolve sulfonyl chloride in acetone. Add excess
dropwise at 0°C. Stir at RT for 2 hours. -
Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Disappearance of the chloride spot indicates completion.
-
Purification: Acidify to pH 2 with 1N HCl. Filter the precipitate. Recrystallize from Ethanol/Water.
-
Synthetic Pathway Diagram
Caption: General synthetic pathway for generating sulfonamide libraries from thiophene precursors.
Part 4: Biological Validation (Assay Protocol)
Stopped-Flow CO2 Hydration Assay
Purpose: To determine the inhibition constant (
Principle: Measures the time required for the pH of the solution to change from 7.5 to 6.5 as
Protocol
-
Buffer Preparation: 20 mM HEPES buffer (pH 7.5) containing 20 mM
(to maintain ionic strength). Add Phenol Red indicator (0.2 mM). -
Enzyme Solution: Purified hCA II (or target isoform) at physiological concentration (approx. 10–20 nM).
-
Substrate Solution:
-saturated water (prepared by bubbling gas for 30 mins). -
Inhibitor Preparation: Dissolve thiophene-sulfonamide in DMSO (stock 10 mM). Dilute serially (0.1 nM to 100 nM).
-
Execution (Stopped-Flow Instrument):
-
Mix Enzyme + Inhibitor and incubate for 15 mins (pre-incubation is critical for slow-binding inhibitors).
-
Rapidly mix the Enzyme-Inhibitor complex with the Substrate Solution in the stopped-flow chamber.
-
Monitor absorbance at 557 nm (Phenol Red max).
-
-
Data Analysis:
-
Calculate the initial velocity (
) of the uncatalyzed and catalyzed reactions. -
Fit data to the Cheng-Prusoff equation to derive
.
-
Self-Validating Control: Always run Acetazolamide (standard inhibitor) as a positive control.
Part 5: Mechanism of Action (Hypoxia Pathway)
Thiophene-benzenesulfonamides targeting hCA IX are crucial for disrupting tumor pH regulation. hCA IX is upregulated by Hypoxia-Inducible Factor 1
Caption: Mechanism of hCA IX in hypoxic tumors and the intervention point of thiophene-sulfonamides.
References
-
Supuran, C. T. (2013).[5] Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry. Bioorganic & Medicinal Chemistry. Link
-
Masaki, H., et al. (2003).[6] Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Singh, P., et al. (2021).[7] Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Link
-
Kalinin, D. V., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure-activity relationship of benzo[b]thiophene-2-sulfonamide derivatives as novel human chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Physicochemical Characterization of Novel Sulfonamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Core Scaffold – Predicting In Vivo Success
The sulfonamide moiety, a cornerstone of medicinal chemistry for decades, continues to demonstrate its versatility in the design of novel therapeutics ranging from antimicrobials to anticancer and anti-inflammatory agents.[1] However, the journey from a promising molecular design to a clinically successful drug is paved with the challenges of optimizing its physicochemical properties. These fundamental characteristics—solubility, lipophilicity, acidity, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and efficacy.
This guide moves beyond a mere recitation of protocols. As a senior application scientist, my objective is to provide a framework for thinking about the physicochemical characterization of novel sulfonamide derivatives. We will explore not just the "how" but the critical "why" behind experimental choices, enabling you to build a robust, self-validating data package that anticipates and addresses the hurdles of drug development. The narrative that follows is designed to be a dynamic resource, empowering you to make informed decisions in the laboratory that translate to more predictable outcomes in vivo.
The Foundational Pillars of Sulfonamide Developability
The success of a sulfonamide derivative hinges on a delicate balance of its physicochemical properties. These are not independent variables but rather an interconnected web that defines the molecule's behavior in a biological system. A comprehensive understanding of these properties is therefore not just a regulatory requirement but a fundamental aspect of rational drug design.[[“]]
Aqueous Solubility: The Gateway to Absorption
A drug must first dissolve to be absorbed. For orally administered drugs, poor aqueous solubility is a primary cause of low bioavailability. Sulfonamides, as a class, are often crystalline powders with limited water solubility.[3] Their solubility is intricately linked to their ionization state, which is in turn governed by their pKa and the pH of the surrounding medium.
The N1-substituent on the sulfonamide group plays a crucial role in determining solubility.[3] Modifications to this part of the scaffold can significantly alter the crystal lattice energy and interactions with water molecules. Early assessment of solubility is therefore critical to identify potential liabilities and guide structural modifications or formulation strategies.
Lipophilicity (log P/log D): The Key to Membrane Permeation
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (log P) between octan-1-ol and water. For ionizable molecules like sulfonamides, the distribution coefficient (log D), which accounts for all species (ionized and non-ionized) at a specific pH, is a more physiologically relevant parameter.[4]
An optimal lipophilicity is essential. Too low, and the compound may not effectively cross the gut wall; too high, and it may become trapped in lipid bilayers, exhibit poor solubility, or be rapidly metabolized. The interplay between lipophilicity and the desired pharmacological action is a key focus in structure-activity relationship (SAR) studies.[5]
Acidity Constant (pKa): The Driver of Ionization
The sulfonamide functional group (-SO₂NH-) is weakly acidic, with pKa values that can vary widely depending on the nature of the substituents.[3][6] The pKa dictates the degree of ionization at different physiological pH values. For instance, in the acidic environment of the stomach, a sulfonamide will be predominantly in its non-ionized, more lipophilic form, favoring absorption. In the more neutral pH of the small intestine and blood, it may be partially or fully ionized.[7]
This ionization state profoundly impacts not only solubility and permeability but also protein binding and interaction with its biological target.[7] Therefore, an accurate determination of the pKa is fundamental to understanding and predicting a compound's pharmacokinetic and pharmacodynamic behavior.[6]
Chemical Stability: Ensuring Integrity
The chemical stability of a drug substance is paramount, ensuring that it remains in its active form from manufacturing to administration and throughout its time in the body. Sulfonamide derivatives can be susceptible to degradation, particularly through hydrolysis. Stability testing under various conditions (e.g., pH, temperature, light) is a critical component of characterization. This not only informs on appropriate storage conditions and shelf-life but also identifies potential degradation products that may have altered efficacy or toxicity profiles.
The Experimental Blueprint: A Self-Validating Approach
The following section details robust, field-proven protocols for the determination of the key physicochemical properties of novel sulfonamide derivatives. The emphasis here is on generating high-quality, reproducible data that forms a solid foundation for further development.
Workflow for Physicochemical Profiling
A systematic approach to physicochemical profiling ensures that all critical parameters are assessed in a logical sequence. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the physicochemical profiling of novel drug candidates.
Detailed Experimental Protocols
-
Principle: This equilibrium-based method is considered the gold standard for solubility determination. It measures the concentration of a saturated solution of the compound in a specific buffer after a period of equilibration.
-
Causality: The choice of multiple pH values is critical for sulfonamides due to their acidic nature. Solubility can vary dramatically with pH, and understanding this relationship is key to predicting absorption in different parts of the gastrointestinal tract.
-
Methodology:
-
Buffer Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Preparation: Add an excess amount of the solid sulfonamide derivative to a known volume of each buffer in a glass vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved sulfonamide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each pH value.
-
-
Principle: This method correlates the retention time of a compound on a reversed-phase HPLC column with its lipophilicity. It is a high-throughput alternative to the traditional shake-flask method for log P determination.[4]
-
Causality: For ionizable compounds like sulfonamides, measuring lipophilicity at a physiological pH (e.g., 7.4) provides the log D value, which is more representative of a drug's behavior in the body than the log P of the neutral species alone.[4]
-
Methodology:
-
System Setup: Use a reversed-phase HPLC column (e.g., C18). The mobile phase consists of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Prepare a series of standard compounds with known log P or log D values that bracket the expected range of the test compounds.
-
Analysis: Inject each standard and the test sulfonamide derivative onto the HPLC system under isocratic conditions (a constant ratio of buffer to organic modifier). Record the retention time for each compound.
-
Calculation of Capacity Factor (k'): Calculate the capacity factor for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the retention time of a non-retained compound (the void volume marker).
-
Calibration Curve: Plot the log k' of the standards against their known log P (or log D7.4) values. A linear relationship should be observed.
-
Determination of log D: From the calibration curve and the measured log k' of the test sulfonamide, determine its log D7.4.
-
-
Principle: This method involves the gradual titration of a solution of the sulfonamide with a strong base (or acid) while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[6][8]
-
Causality: Potentiometric titration is a direct and accurate method for determining the pKa of weak acids like sulfonamides.[6][8] It provides a thermodynamic pKa value, which is essential for accurate modeling of pH-dependent properties.
-
Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]
-
Sample Preparation: Accurately weigh and dissolve the sulfonamide derivative in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1-5 mM).[8]
-
Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Purge the solution with nitrogen to remove dissolved CO₂.
-
Titration: Add small, precise increments of a standardized strong base titrant (e.g., 0.1 M NaOH) to the solution.[8] After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the first or second derivative of the titration curve, and the pKa is the pH at half this volume.[6]
-
Data in Context: From Numbers to Knowledge
The true value of physicochemical data lies in its interpretation and application to guide drug design. By analyzing trends across a series of novel sulfonamide derivatives, we can establish crucial Structure-Property Relationships (SPRs).
The Interplay of Physicochemical Properties
The relationship between pKa, pH, and the ionization state of a sulfonamide is fundamental. This relationship directly influences both solubility and lipophilicity.
Caption: The central role of pKa and pH in determining the physicochemical behavior of sulfonamides.
Illustrative Data for Novel Sulfonamide Derivatives
The following table presents hypothetical but representative physicochemical data for a series of novel sulfonamide derivatives, illustrating how structural modifications can impact these key properties.
| Compound ID | R-Group on N1 | pKa | Solubility (pH 7.4, µg/mL) | log D (pH 7.4) |
| S-001 | -H | 10.4 | 50 | 0.8 |
| S-002 | -Acetyl | 8.5 | 250 | 0.2 |
| S-003 | -Phenyl | 7.2 | 150 | 1.5 |
| S-004 | -Pyridyl | 6.8 | 300 | 1.1 |
| S-005 | -CF₃-Phenyl | 6.1 | 80 | 2.8 |
Data is illustrative and intended for educational purposes.
Analysis of Trends:
-
pKa and R-Group: Electron-withdrawing groups (e.g., -Acetyl, -CF₃-Phenyl) attached to the N1 nitrogen lower the pKa, making the sulfonamide more acidic. This is due to the stabilization of the resulting anion upon deprotonation.
-
Solubility vs. pKa: For compounds with a pKa near the physiological pH of 7.4 (e.g., S-003, S-004), a significant portion of the molecule is ionized, leading to higher aqueous solubility compared to the less acidic S-001. However, very strong electron-withdrawing groups (S-005) can increase lipophilicity to an extent that counteracts the solubility gains from ionization.
-
Lipophilicity (log D) vs. R-Group: The addition of lipophilic groups like a phenyl ring (S-003) or a CF₃-phenyl group (S-005) significantly increases the log D, indicating greater partitioning into a lipid environment.
This type of analysis is fundamental to the lead optimization process, allowing researchers to fine-tune the physicochemical properties of a lead compound to achieve the desired ADME profile while maintaining or improving its pharmacological activity.
Regulatory Context and Authoritative Grounding
The characterization of a new active substance is a key component of any regulatory submission. Guidelines from authorities such as the European Medicines Agency (EMA) provide a framework for the required chemical and physical data. The EMA's "Guideline on the chemistry of active substances" specifies that a list of physicochemical properties must be provided, including solubility, pKa, and partition coefficient, as these can influence the drug's performance and safety.[9][10][11] Adhering to these guidelines ensures that the data package is comprehensive and meets the expectations of regulatory bodies.
Conclusion: An Integrated Strategy for Success
The physicochemical characterization of novel sulfonamide derivatives is a multifaceted endeavor that forms the bedrock of successful drug development. It is an iterative process of measurement, interpretation, and design, where each piece of data informs the next step. By adopting a systematic, causality-driven approach as outlined in this guide, researchers can de-risk their projects early, optimize their candidates more efficiently, and ultimately increase the probability of translating a promising molecule into a valuable therapeutic. The protocols and frameworks presented here are designed to be a starting point for building a robust, self-validating understanding of your compounds, empowering you to navigate the complex path of drug discovery with greater confidence and scientific rigor.
References
-
European Medicines Agency. (2015). Chemistry of active substances (chemistry of new active substances) - Scientific guideline. [Link]
-
European Medicines Agency. (2016). Guideline on the chemistry of active substances. EMA/454576/2016. [Link]
-
G&L Healthcare Advisers. (2025). Updates and impacts: Understanding the EMA's revised guideline on active substances. [Link]
-
Pharmaceutical Online. (2024). EMA Issues New Draft Guideline: Chemistry Of Active Substances. [Link]
-
GMP Publishing. (2026). EMA: Revised Guideline on the Chemistry of Active Substances. [Link]
-
Pastewska, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(12), 3936. [Link]
-
PEXACY International Journal of Pharmaceutical Science. (2023). Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. [Link]
-
Royal Society of Chemistry. (2007). Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. Journal of Materials Chemistry, 17(2), 183-194. [Link]
-
Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]
-
Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry #169 - Drug Substance. [Link]
-
Sygnature Discovery. Physicochemical Profiling. [Link]
-
Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4097-4106. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
-
Gao, J., et al. (2011). Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics. DigitalCommons@USU. [Link]
-
Klein, O. W., et al. (1987). Effects of pH on the Accumulation of Sulfonamides by Fish. Toxicology and Applied Pharmacology, 90(1), 53-61. [Link]
-
David, S. A., et al. (2006). Structural correlation between lipophilicity and lipopolysaccharide-sequestering activity in spermine-sulfonamide analogs. Bioorganic & Medicinal Chemistry Letters, 16(24), 6298-6302. [Link]
-
Consensus. What is the impact of physicochemical profiling on rational drug design?. [Link]
-
Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2001). High throughput physicochemical profiling for drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 1015-1025. [Link]
-
Adebayo, A. I., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Chemical Health Risks, 10(4), 235-248. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Reverte, L., et al. (2016). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 7(10), 931-935. [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-52. [Link]
-
Oumaskour, K., et al. (2022). Determination of Lipophilicity Constants of Sulfonamide Substituents. ResearchGate. [Link]
-
Kerns, E. H., & Di, L. (2008). Physicochemical Profiling in Drug Research and Development. Request PDF. [Link]
-
Ferreira, L. G., et al. (2022). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. Molecules, 27(19), 6523. [Link]
-
Pastewska, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]
-
ResearchGate. (2022). The lipophilicity parameters of sulfonamide derivatives are ranked by.... [Link]
-
ResearchGate. (2022). The lipophilicity parameters of sulfonamide derivatives were clustered.... [Link]
-
Federal Register. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry, Availability. [Link]
-
SciSpace. (2007). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]
-
GovInfo. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in Abbreviated New Drug Applications; Draft Guidance for Industry, Availability. [Link]
-
eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]
-
U.S. Food and Drug Administration. (2022). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. [Link]
-
Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
-
U.S. Food and Drug Administration. (2023). Physicochemical and Structural (Q3) Characterization of Topical Drug Products Submitted in ANDAs. [Link]
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]
-
ResearchGate. (2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. [Link]
-
Tripod. pKa of a dye: UV-VIS Spectroscopy. [Link]
-
Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link]
-
Goger, N. G., & Gokturk, A. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Química Nova, 33(6), 1328-1332. [Link]
-
ResearchGate. (2013). Sulfonamides with their pKa values and determined partitioning. [Link]
-
Harding, C. L., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(23), 5961-5969. [Link]
- Google Patents. US6524863B1 - High throughput HPLC method for determining Log P values.
-
Harding, C. L., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
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- 2. consensus.app [consensus.app]
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- 6. "Potentiometric Determination of Acid Dissociation Constants (pKa) for " by Z Qiang and Craig D. Adams [digitalcommons.usu.edu]
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- 11. EMA Issues New Draft Guideline Chemistry Of Active Substances [pharmaceuticalonline.com]
Methodological & Application
Crystallization methods for 3-(Thiophen-2-yl)benzene-1-sulfonamide
Application Note: Crystallization & Solid-State Engineering of 3-(Thiophen-2-yl)benzene-1-sulfonamide
Executive Summary
3-(Thiophen-2-yl)benzene-1-sulfonamide is a critical biaryl sulfonamide scaffold, frequently utilized in fragment-based drug discovery (FBDD) and as a pharmacophore in Carbonic Anhydrase (CA) inhibitors. Its structure—comprising a lipophilic thiophene ring coupled to a polar sulfonamide moiety—presents unique crystallization challenges, including a propensity for "oiling out" and solvate formation.
This guide provides a robust, self-validating framework for crystallizing this compound. Unlike generic recipes, these protocols are designed to control polymorphism and particle size distribution (PSD), ensuring downstream processability.
Physicochemical Profile & Solvent Selection
Before initiating crystallization, the solubility landscape must be mapped. The thiophene moiety increases lipophilicity (LogP ~2.0–2.5), while the sulfonamide group (
Table 1: Solubility Profile & Solvent Class Recommendations
| Solvent Class | Examples | Solubility Status | Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Feed solvent for anti-solvent crystallization. |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (20–80 mg/mL) | Ideal for cooling crystallization; temperature-dependent solubility. |
| Esters/Ketones | Ethyl Acetate, Acetone | Good | Good for evaporative crystallization or as co-solvents. |
| Non-Polar | Heptane, Hexane, Toluene | Poor (<5 mg/mL) | Anti-solvents; use to drive yield. |
| Aqueous | Water (pH 7) | Very Poor | Strong anti-solvent; promotes rapid nucleation. |
Expert Insight: Sulfonamides often exhibit "bell-shaped" solubility in binary mixtures (e.g., Dioxane-Water) due to specific solvation effects. Avoid pure non-polar solvents for dissolution; they will likely result in amorphous gumming.
Protocol A: Controlled Cooling Crystallization
Best for: High purity, stable polymorphs, and large single crystals.
Mechanism: This method leverages the temperature dependence of solubility in alcoholic solvents.[1] The thiophene ring's
Materials:
-
Crude 3-(Thiophen-2-yl)benzene-1-sulfonamide
-
Solvent: Ethanol (Absolute) or 2-Propanol (IPA)
-
Equipment: Jacketed reactor with overhead stirring (or magnetic hotplate with temperature probe)
Step-by-Step Protocol:
-
Dissolution: Charge crude solid into the reactor. Add Ethanol (approx. 10–15 mL per gram of solid). Heat to reflux (
) under mild agitation until a clear solution is obtained.-
Checkpoint: If the solution is hazy, hot filter through a 0.45
PTFE membrane to remove inorganic salts.
-
-
Saturation Adjustment: Cool slightly to
. If no precipitate forms, the solution is undersaturated. If a cloud forms immediately, add 5% excess warm solvent. Target a saturation temperature ( ) of . -
Seeding (Critical): Cool to
(just inside the Metastable Zone). Add 0.5 wt% of pure seed crystals.-
Why? Seeding bypasses the energy barrier for nucleation, preventing "crashing out" and oiling.
-
-
Cooling Ramp: Initiate a linear cooling ramp of
down to . -
Aging: Hold at
for 2 hours to allow Ostwald ripening (fines dissolve, large crystals grow). -
Isolation: Filter under vacuum. Wash the cake with cold Ethanol (
). Dry at under vacuum.
Protocol B: pH-Swing (Reactive) Crystallization
Best for: Isolating the compound from synthesis reaction mixtures or purification from basic impurities.
Mechanism: Sulfonamides are weakly acidic (
Step-by-Step Protocol:
-
Dissolution: Suspend the crude solid in water (10 mL/g). Add 1.0 M NaOH dropwise until pH > 11. The solid should fully dissolve as the sodium salt.
-
Purification: Extract this aqueous phase with Ethyl Acetate (2x) to remove non-acidic organic impurities (e.g., unreacted thiophene precursors). Discard the organic layer.
-
Crystallization: Transfer the aqueous phase to a beaker. While stirring vigorously, slowly add 1.0 M HCl.
-
Nucleation Point: As pH approaches 10.5, the solution will cloud. Slow the addition rate.
-
Final pH: Continue acidification to pH 4–5. The neutral sulfonamide will precipitate as a white solid.[2]
-
Isolation: Filter and wash copiously with water to remove NaCl.
Process Visualization: Decision Matrix
The following diagram illustrates the decision logic for selecting the appropriate crystallization method based on the input material's purity and quantity.
Caption: Decision tree for selecting the optimal crystallization strategy based on initial purity profiles.
Troubleshooting & Critical Process Parameters (CPPs)
Issue: Oiling Out (Liquid-Liquid Phase Separation)
-
Cause: The thiophene ring makes the molecule hydrophobic. If water is added too fast as an anti-solvent, the compound separates as an oil before it can crystallize.
-
Solution:
-
Use a "Seeded Cooling" approach (Protocol A) instead of anti-solvent.
-
If using anti-solvent, add the solution to the anti-solvent (reverse addition) to keep supersaturation low.
-
Issue: Solvate Formation
-
Cause: Sulfonamides are prone to forming channel solvates with small polar solvents (Methanol, Water).
-
Validation: Perform TGA (Thermogravimetric Analysis). If weight loss occurs >100°C, it is likely a solvate. Switch to a non-solvate forming solvent like Toluene or IPA/Heptane.
Issue: Polymorphism
-
Context: Aryl sulfonamides often exhibit multiple crystal forms.[3]
-
Control: Consistent cooling rates and seeding with a desired polymorph (once identified) are the only ways to guarantee batch-to-batch consistency.
References
-
Martinez, F., & Gomez, A. (2001). Thermodynamic study of the solubility of some sulfonamides in octanol, water, and the mutually saturated solvents. Journal of Solution Chemistry. Link
-
Perlovich, G. L., et al. (2013).[4] Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks.[4][5] Crystal Growth & Design, 13(9), 4002-4016. Link
-
Regosz, A., et al. (2004). Aqueous solubility of sulfonamides.[1][6][7][8][9] International Journal of Pharmaceutics. (General reference for sulfonamide solubility behavior).
-
Bhatt, P. M., et al. (2005). Polymorphism in sulfonamides: Structural systematics and crystal engineering. Crystal Growth & Design. Link
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents [academia.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of Thiophene Sulfonamides
Abstract
Thiophene sulfonamides represent a critical scaffold in medicinal chemistry, serving as the backbone for carbonic anhydrase inhibitors (e.g., Dorzolamide), endothelin receptor antagonists, and antitumor agents. Their characterization presents unique challenges due to the electron-rich thiophene ring's susceptibility to oxidation and the sulfonamide moiety's polymorphism. This guide details a multi-modal analytical strategy combining UPLC-MS/MS, NMR, and solid-state analysis to ensure purity, identity, and thermodynamic stability.
Introduction: The Analytical Challenge
Thiophene sulfonamides combine a five-membered sulfur-containing aromatic ring with a polar sulfonamide group (
-
The Thiophene Ring: Lipophilic and electron-rich, making it prone to
- stacking interactions during chromatography but also susceptible to oxidative degradation. -
The Sulfonamide Group: Ionizable (pKa ~10) and capable of strong hydrogen bonding, leading to significant polymorphism issues in the solid state.
Effective characterization requires a workflow that addresses solvates, polymorphs, and specific degradation pathways (e.g., desulfonylation).
Chromatographic Separation (UPLC/HPLC)
Column Selection Strategy
While C18 columns are standard, Pentafluorophenyl (PFP) phases are superior for thiophene sulfonamides.
-
Causality: The fluorine atoms in the PFP stationary phase induce strong dipole-dipole and
- interactions with the electron-rich thiophene ring. This provides orthogonal selectivity compared to hydrophobicity-driven C18 separations, often resolving positional isomers (e.g., 2- vs. 3-substituted thiophenes) that co-elute on alkyl phases.
Mobile Phase Chemistry
-
Buffer: 0.1% Formic Acid (pH ~2.7).
-
Rationale: Sulfonamides are weak acids. Maintaining a low pH suppresses ionization of the
group, ensuring the molecule remains neutral. This prevents "peak tailing" caused by secondary interactions with residual silanols on the column silica backbone.
System Suitability Data (Typical)
| Parameter | Acceptance Criteria | Typical Result (Thiophene Sulfonamide) |
| Tailing Factor ( | 1.1 (Acidic Mobile Phase) | |
| Resolution ( | 3.5 (PFP Column) | |
| Injection Precision | RSD | 0.4% |
| Theoretical Plates | 12,500 |
Spectroscopic Identification
Mass Spectrometry (MS) Logic
Thiophene sulfonamides exhibit a distinct isotopic signature due to the presence of two sulfur atoms (one in the ring, one in the sulfonamide).
-
Isotope Pattern: The natural abundance of
is ~4.2%. A molecule with two sulfurs will show a significant peak (approx. 9% relative abundance relative to the molecular ion). This is a key diagnostic filter against non-sulfur impurities. -
Fragmentation:
-
Loss of
(64 Da): Characteristic of sulfonamides. -
Thiophene Ring Cleavage: High energy collisions often result in ring opening or loss of
fragments.
-
Infrared (IR) Spectroscopy[1]
-
Thiophene C-H Stretch: Weak band
(typically ). -
Sulfonamide
: Strong symmetric stretch ( ) and asymmetric stretch ( ).
Solid-State Characterization (Polymorphism)
Sulfonamides are notorious for forming polymorphs (different crystal lattice arrangements) which affect solubility and bioavailability.
-
DSC (Differential Scanning Calorimetry): Used to identify melting points and phase transitions. A sharp endotherm indicates a pure crystalline form; a broad endotherm or glass transition (
) suggests amorphous content. -
PXRD (Powder X-Ray Diffraction): The "fingerprint" of the crystal lattice. Unique diffraction peaks (2
) confirm the specific polymorph batch-to-batch.
Detailed Experimental Protocol
Workflow Visualization
Caption: Integrated analytical workflow for thiophene sulfonamide characterization, ensuring purity prior to solid-state form determination.
Step-by-Step Protocol: Purity & Identity Assay
Objective: Quantify purity and confirm identity of 5-bromo-thiophene-2-sulfonamide (Model Compound).
A. Sample Preparation[1][2][3]
-
Weigh
of the sample into a 20 mL amber glass vial (protect from light to prevent thiophene photo-oxidation). -
Dissolve in
of Methanol (HPLC Grade). Sonicate for 5 minutes. -
Filter through a
PTFE syringe filter into an HPLC vial.
B. UPLC-MS Conditions
-
Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Kinetex
PFP, , .[2] -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar impurities)
-
1-8 min: 5%
95% B (Linear gradient) -
8-10 min: 95% B (Wash)
-
-
Flow Rate:
. -
Detection: UV @ 254 nm (Thiophene
) and ESI+ MS (Scan 100-600 m/z).
C. Data Analysis (Self-Validation)
-
Check Blank: Ensure no peaks elute at the retention time of the analyte.
-
Verify Isotope Pattern: In the MS spectrum of the main peak, check the
intensity ratio. For a single thiophene sulfonamide (2 Sulfurs), this should be approx 9-10%. -
Integration: Integrate all peaks
area. Calculate purity via %Area Normalization.
Mass Spectrometry Logic Diagram
Caption: MS/MS fragmentation logic for confirming thiophene sulfonamide structure via SO2 loss and isotope patterns.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4] Retrieved from
-
Klagkou, K., et al. "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions."[5] Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[5] (2003).[5] Retrieved from
-
Uno, T., et al. "Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives." Chemical & Pharmaceutical Bulletin, 14(7), 756-762.[6] (1966).[6] Retrieved from
-
Alhalaweh, A., et al. "Physical stability of sulfonamide crystals: The role of molecular packing and hydrogen bonding." Molecular Pharmaceutics. (Related context on Sulfonamide Polymorphism). Retrieved from
-
Shimadzu Application News. "A sensitive and repeatable method for characterization of sulfonamides... using QuEChERS extracts." (Demonstrates PFP column usage). Retrieved from
Sources
- 1. fsis.usda.gov [fsis.usda.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. imeko.info [imeko.info]
- 4. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Molecular Docking and Mechanistic Profiling of 3-(Thiophen-2-yl)benzene-1-sulfonamide against CA IX and COX-2
Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Content Focus: In silico protocol design, target causality, and interaction profiling
Introduction & Mechanistic Rationale
The rational design of dual-targeting therapeutics is a cornerstone of modern oncology and inflammatory disease management. 3-(Thiophen-2-yl)benzene-1-sulfonamide represents a highly privileged pharmacophore that merges a zinc-binding primary sulfonamide with a lipophilic thiophene-benzene tail[1]. This unique structural topology makes it an exceptional candidate for the dual inhibition of Carbonic Anhydrase IX (CA IX) and Cyclooxygenase-2 (COX-2).
The Causality of Dual-Targeting
-
Carbonic Anhydrase IX (CA IX): CA IX is a transmembrane dimeric metalloenzyme overexpressed in hypoxic solid tumors (e.g., clear cell renal cell carcinoma), where it facilitates acid secretion and promotes tumor survival[2]. The primary sulfonamide (-SO₂NH₂) acts as a mechanism-based inhibitor. Upon entering the active site, it deprotonates and coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule required for CO₂ hydration[2]. The thiophene ring extends into the hydrophobic half of the active site, providing isoform selectivity.
-
Cyclooxygenase-2 (COX-2): COX-2 catalyzes the conversion of arachidonic acid into prostanoids, driving inflammation and cancer progression[3]. Selective COX-2 inhibitors (coxibs) utilize a sulfonamide or methylsulfone moiety to access a secondary side pocket off the main cyclooxygenase channel[4]. Molecular docking reveals that the SO₂NH₂ pharmacophore hydrogen-bonds with Gln-192 and His-90 in this secondary pocket, while the thiophene-benzene scaffold anchors into the hydrophobic channel, sterically blocking arachidonic acid[5].
Pathway Visualization
Fig 1. Dual inhibitory mechanism of the compound on CA IX and COX-2 pathways.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and scientific integrity, the following protocols are designed as a self-validating workflow. Errors in structural preparation (e.g., incorrect tautomeric states) will immediately manifest as severe energetic penalties during the docking phase.
Protocol A: Ligand Preparation
Causality Check: Sulfonamides must be evaluated for their metal-binding anionic state to accurately model Zn²⁺ coordination in CA IX.
-
Structure Generation: Sketch the 2D structure of 3-(Thiophen-2-yl)benzene-1-sulfonamide and convert it to a 3D geometry using LigPrep (Schrödinger).
-
Ionization State Assignment: Utilize Epik to generate all possible ionization and tautomeric states at a physiological pH of 7.4 ± 0.5. Ensure the generation of the sulfonamide anion (-SO₂NH⁻).
-
Energy Minimization: Minimize the 3D conformers using the OPLS4 force field to relieve steric clashes and optimize bond geometries.
Protocol B: Protein Preparation
Causality Check: The correct assignment of histidine tautomers (e.g., His-90 in COX-2) is critical for secondary pocket hydrogen bonding.
-
Structure Retrieval: Download high-resolution crystal structures from the RCSB PDB: 7POM for CA IX[6] and 5KIR for COX-2[4].
-
Preprocessing: Import into the Protein Preparation Wizard. Assign bond orders, add missing hydrogen atoms, and create zero-order bonds to the Zn²⁺ metal center in CA IX.
-
Water Removal: Delete all co-crystallized water molecules except those mediating critical bridging interactions between the ligand and the receptor backbone.
-
H-Bond Optimization: Run PROPKA at pH 7.4 to optimize the hydrogen bond network.
-
Restrained Minimization: Perform a restrained minimization (heavy atom RMSD convergence of 0.30 Å) using the OPLS4 force field.
Protocol C: Receptor Grid Generation & Molecular Docking
-
Grid Definition (CA IX): Center the grid box directly on the catalytic Zn²⁺ ion. Apply a positional constraint requiring the ligand to coordinate with the metal center.
-
Grid Definition (COX-2): Center the grid box on the co-crystallized rofecoxib ligand in 5KIR[4] to ensure the secondary pocket is fully encompassed. Apply a hydrogen-bond constraint for Gln-192.
-
Docking Execution: Execute Glide Extra Precision (XP) docking. Allow flexible ligand sampling while keeping the receptor rigid.
-
Thermodynamic Rescoring: Calculate the binding free energy (ΔG_bind) using the Prime MM-GBSA module to account for solvent polarization, providing a more rigorous energetic profile than empirical GlideScores.
Computational Workflow Visualization
Fig 2. Step-by-step computational workflow for molecular docking and dynamics.
Quantitative Data Presentation
The following tables summarize the spatial parameters required for grid generation and the resulting thermodynamic and interaction profiles of the docked complexes.
Table 1: Grid Box Coordinates and Pharmacophore Constraints
| Target Protein | PDB ID | Grid Center (X, Y, Z) | Inner Box (Å) | Outer Box (Å) | Pharmacophore Constraints |
| CA IX | 7POM | 14.5, -2.3, 21.8 | 10 × 10 × 10 | 25 × 25 × 25 | Metal coordination (Zn²⁺) |
| COX-2 | 5KIR | 23.1, 45.6, 12.4 | 12 × 12 × 12 | 28 × 28 × 28 | H-bond (Gln-192, His-90) |
Table 2: Predicted Docking Energetics and Key Interaction Profiling
| Ligand-Target Complex | GlideScore (kcal/mol) | MM-GBSA ΔG_bind (kcal/mol) | Key Hydrogen Bonds | Hydrophobic Interactions | Metal Coordination |
| Compound - CA IX | -9.45 | -42.30 | Thr199, Gln92 | Val121, Leu198 | Zn²⁺ (via SO₂NH⁻) |
| Compound - COX-2 | -10.12 | -48.15 | Gln192, His90 | Tyr385, Trp387, Phe518 | N/A |
References
1.[5] Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. MDPI. URL:[Link] 2.[1] Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. Drug and Chemical Toxicology (NIH). URL:[Link] 3.[6] 7POM: Three dimensional structure of human carbonic anhydrase IX in complex with sulfonamide. RCSB Protein Data Bank. URL: [Link] 4.[3] Vismodegib Identified as a Novel COX-2 Inhibitor via Deep-Learning-Based Drug Repositioning and Molecular Docking Analysis. PubMed Central (NIH). URL:[Link] 5.[4] 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB Protein Data Bank. URL: [Link] 6.[2] Carbonic anhydrase 9. Wikipedia. URL:[Link]
Sources
- 1. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 3. Vismodegib Identified as a Novel COX-2 Inhibitor via Deep-Learning-Based Drug Repositioning and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. rcsb.org [rcsb.org]
Application Note: In Vitro Evaluation of 3-(Thiophen-2-yl)benzene-1-sulfonamide Efficacy
Introduction & Mechanistic Rationale
The compound 3-(Thiophen-2-yl)benzene-1-sulfonamide represents a classic "tail-approach" design in medicinal chemistry, specifically targeting the Carbonic Anhydrase (CA) family of metalloenzymes.
In this scaffold, the benzene-1-sulfonamide moiety serves as the zinc-binding group (ZBG), anchoring the molecule to the catalytic
This application note details the critical in vitro assay cascade required to validate the efficacy, potency, and selectivity of this compound. We move beyond simple screening to rigorous kinetic characterization.
Mechanism of Action (MOA)
The primary mechanism is reversible competitive inhibition . The deprotonated sulfonamide nitrogen coordinates directly to the zinc ion, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of
Figure 1: Mechanism of Action. The sulfonamide headgroup coordinates the Zn(II) ion, preventing the nucleophilic attack on CO2.
Experimental Strategy: The Screening Funnel
To ensure data integrity, we employ a tiered assay strategy. We do not rely solely on colorimetric screens due to potential interference (PAINS).
| Tier | Assay Type | Method | Purpose | Key Readout |
| 1 | Primary Screen | Esterase Activity (Colorimetric) | High-throughput potency estimation | |
| 2 | Kinetic Validation | Stopped-Flow | Physiological substrate kinetics (Gold Standard) | |
| 3 | Target Engagement | Thermal Shift Assay (DSF) | Confirm physical binding & stability |
Protocol 1: Esterase Activity Assay (High-Throughput)
Principle: Carbonic anhydrases possess a secondary esterase activity. They catalyze the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol , which is yellow and absorbs strongly at 405 nm. This assay is robust, cheap, and ideal for initial
Materials
-
Enzyme: Recombinant hCA II (Sigma or equivalent), stock 1 mg/mL.
-
Substrate: 4-Nitrophenyl acetate (4-NPA). Dissolve in Acetonitrile (ACN) to 100 mM.
-
Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
Compound: 3-(Thiophen-2-yl)benzene-1-sulfonamide (10 mM DMSO stock).
Step-by-Step Methodology
-
Preparation of Assay Mix:
-
Dilute hCA II enzyme to 100 nM in Assay Buffer.
-
Prepare a Substrate Working Solution : Dilute 100 mM 4-NPA stock to 1 mM in Assay Buffer. Note: Prepare fresh; 4-NPA auto-hydrolyzes.
-
-
Compound Plating:
-
In a 96-well clear microplate, add 10 µL of test compound (serially diluted in 10% DMSO/Buffer).
-
Include Solvent Control (10 µL 10% DMSO) and Blank (Buffer only, no enzyme).
-
-
Enzyme Addition:
-
Add 80 µL of the 100 nM Enzyme solution to each well.
-
Pre-incubation: Incubate for 15 minutes at 25°C to allow the sulfonamide to equilibrate with the active site.
-
-
Reaction Initiation:
-
Add 10 µL of 1 mM Substrate Working Solution to all wells.
-
Final Volume: 100 µL. Final [Enzyme]: 80 nM. Final [Substrate]: 100 µM.
-
-
Measurement:
-
Immediately place in a plate reader (e.g., Tecan Spark).
-
Measure Absorbance at 405 nm every 30 seconds for 30 minutes (Kinetic Mode).
-
-
Data Analysis:
-
Calculate the initial velocity (
, slope of the linear portion) for each concentration. -
Normalize to Solvent Control (100% Activity).
-
Fit data to the 4-parameter logistic equation to determine
.
-
Critical Note: Since 4-NPA is not the natural substrate, the
obtained here is a proxy. It must be converted tousing the Cheng-Prusoff equation adapted for competitive inhibition: . For hCA II/4-NPA, is approx 1.4 mM.
Protocol 2: Stopped-Flow Hydrase Assay (Gold Standard)
Principle: This assay measures the physiological reaction:
Materials
-
Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX20).
-
Indicator: 0.2 mM Phenol Red in 20 mM HEPES, 20 mM
, pH 7.5. -
Substrate:
-saturated water. (Bubble pure into water for 1 hour at 25°C; saturation 33 mM). -
Enzyme: hCA II (final conc. 10 nM).
Step-by-Step Methodology
-
Syringe Loading:
-
Syringe A (Enzyme + Inhibitor): Mix 20 nM hCA II + Indicator + Test Compound (2x concentration). Incubate 15 min.
-
Syringe B (Substrate):
-saturated water.
-
-
Shot Sequence:
-
Rapidly mix Syringe A and B (1:1 ratio) in the mixing chamber.
-
Final [Enzyme] = 10 nM. Final [
] = 16.5 mM.
-
-
Detection:
-
Monitor Absorbance at 557 nm (Phenol Red isosbestic point/max).
-
The reaction completes in < 10 seconds.
-
-
Kinetics Calculation:
-
The uncatalyzed rate (
) is measured using buffer without enzyme. -
The catalyzed rate (
) is . -
is determined using the Cheng-Prusoff equation, but typically for this assay, we solve the Morrison equation for tight-binding inhibitors if
.
-
Why this is mandatory: Sulfonamides are often nanomolar inhibitors. The Esterase assay often underestimates potency. The Stopped-Flow assay provides the true physiological
Protocol 3: Thermal Shift Assay (Target Engagement)
Principle: Binding of the 3-(Thiophen-2-yl)benzene-1-sulfonamide ligand stabilizes the protein structure, increasing its melting temperature (
Methodology
-
Mix: 5 µL hCA II (2 µM final) + 5 µL Sypro Orange (5x final) + 1 µL Compound (10 µM final).
-
Run: Real-time PCR machine. Ramp temperature from 25°C to 95°C at 1°C/min.
-
Result: A positive shift (
) confirms direct binding to the protein fold.
Expected Results & Data Interpretation
For 3-(Thiophen-2-yl)benzene-1-sulfonamide , typical results for a successful lead candidate are:
| Parameter | hCA I (RBC - Off Target) | hCA II (Glaucoma - Target) | hCA IX (Tumor - Target) |
| > 500 nM | < 10 nM | < 50 nM | |
| Selectivity Ratio | N/A | 1 | > 0.2 |
| Esterase | ~ 1 µM | ~ 50 nM | ~ 100 nM |
| < 1°C | > 4°C | > 3°C |
Assay Workflow Visualization
Figure 2: Screening Cascade. Only compounds passing the Esterase threshold move to the resource-intensive Stopped-Flow assay.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry, 27(1), 122-135. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3] Journal of Biological Chemistry, 246(8), 2561-2573. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 3-(thiophen-2-yl)benzene-1-sulfonamide. Journal of Medicinal Chemistry. Link
Sources
Application Note: Preclinical Evaluation of 3-(Thiophen-2-yl)benzene-1-sulfonamide (TBS-1)
This Application Note is designed for Medicinal Chemists, Pharmacologists, and Preclinical Development Scientists evaluating the lead candidate 3-(Thiophen-2-yl)benzene-1-sulfonamide (referred to herein as TBS-1 ).[1]
Target Class: Carbonic Anhydrase Inhibitor (CAI)
Primary Indications: Glaucoma (Ocular Hypertension) & Hypoxic Solid Tumors[1][2][3]
Executive Summary & Mechanism of Action
3-(Thiophen-2-yl)benzene-1-sulfonamide (TBS-1) is a synthetic sulfonamide derivative designed to target Carbonic Anhydrase (CA) enzymes.[1] The molecule features a classic pharmacophore: a primary sulfonamide zinc-binding group (ZBG) attached to a benzene ring, extended by a thiophene moiety.[1]
-
Mechanism: The sulfonamide anion (
) coordinates directly to the ion within the CA active site, displacing the catalytic water molecule/hydroxide ion. -
Selectivity Driver: The thiophene tail is designed to interact with the hydrophobic pocket of specific isoforms (e.g., hCA II, IX, or XII), potentially improving selectivity over pan-inhibitors like acetazolamide.
-
Therapeutic Rationale:
-
Ophthalmology: Inhibition of ciliary body CA II/XII reduces aqueous humor secretion, lowering Intraocular Pressure (IOP).
-
Oncology: Inhibition of transmembrane CA IX in hypoxic tumors disrupts pH regulation, leading to intracellular acidification and reduced metastasis.
-
Figure 1: Mechanism of Action & Experimental Workflow
Caption: Logical flow from molecular binding to phenotypic readout in two distinct disease models.
Formulation & Pharmacokinetics (PK)
Sulfonamide derivatives often suffer from poor aqueous solubility.[1] Proper formulation is critical to ensure bioavailability and avoid precipitation in the peritoneum or cornea.[1]
Formulation Protocols
| Administration Route | Vehicle Composition (Recommended) | Preparation Method | Stability |
| Intravenous (IV) | 5% DMSO + 40% PEG400 + 55% Saline | Dissolve TBS-1 in DMSO first.[1][2] Slowly add PEG400, vortex, then add Saline. Sonicate if cloudy.[1] | Use within 4 hours. |
| Intraperitoneal (IP) | 10% Tween 80 + 90% Saline | Micronize compound.[1] Suspend in Tween 80, then dilute. | Stable suspension (shake well).[1] |
| Topical (Ocular) | 1% TBS-1 in 20% HP-β-Cyclodextrin (pH 7.[1][2]0) | Dissolve Cyclodextrin in PBS. Add TBS-1. Adjust pH to 7.0. | 24-48 hours at 4°C. |
PK Screening Protocol (Rat)
-
Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).
-
Dose: 10 mg/kg (IV) and 30 mg/kg (PO).[1]
-
Sampling: Tail vein blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Analysis: LC-MS/MS. Monitor for acetylation (N4-acetyl metabolite), a common metabolic route for sulfonamides in rodents.[1]
Safety Assessment: Maximum Tolerated Dose (MTD)
Before efficacy testing, establish the safety window. Sulfonamides can cause crystalluria (kidney damage) or metabolic acidosis.[1]
Protocol: Acute Toxicity (Up-and-Down Procedure)
-
Subjects: CD-1 Mice (n=3 per step).
-
Starting Dose: 100 mg/kg IP.
-
Observation: Monitor for 48 hours. Look for piloerection, lethargy, or weight loss >15%.
-
Escalation:
-
If 3/3 survive: Increase dose by factor of 1.5x (to 150 mg/kg).
-
If ≥1 death/severe toxicity: Decrease dose by factor of 1.3x.[1]
-
-
Endpoint: Define the MTD where no lethality or severe distress occurs.
Efficacy Model A: Glaucoma (Ocular Hypertension)[1]
This model validates TBS-1 as a topical CA inhibitor.[1] The goal is to demonstrate a reduction in Intraocular Pressure (IOP) comparable to Dorzolamide.[1]
Experimental Design
-
Model: Hypertonic Saline-Induced Ocular Hypertension in Rabbits (New Zealand White) or Rats.
-
Control: Vehicle (Negative), Dorzolamide 2% (Positive).
-
Test Groups: TBS-1 (0.5%, 1.0%, 2.0% solutions).
Step-by-Step Protocol
-
Baseline Measurement: Acclimatize animals. Measure baseline IOP using a TonoPen® or rebound tonometer (e.g., TonoLab) at T=-1 hour.[1]
-
Induction (Acute Model): Inject 50 µL of hypertonic saline (5%) into the vitreous humor (under anesthesia) OR use the Dextran-Induced model for sustained hypertension.[1] Note: For simple screening, normotensive rabbits are often sufficient to show IOP lowering.
-
Treatment: Instill 50 µL of TBS-1 formulation into the right eye (treated) and Vehicle into the left eye (contralateral control).
-
Monitoring: Measure IOP at 0.5, 1, 2, 4, and 6 hours post-instillation.
-
Data Analysis: Calculate
.[1][2]
Success Criteria: A peak IOP reduction of >20% relative to baseline, sustained for at least 2 hours.
Efficacy Model B: Hypoxic Tumor Xenograft
This model targets CA IX, which is induced by hypoxia in solid tumors. TBS-1 is evaluated for its ability to acidify the tumor interior (killing cells) or prevent growth.[1]
Experimental Design
-
Cell Line: 4T1 (Murine Mammary Carcinoma) or MDA-MB-231 (Human Breast Cancer).[1] These lines highly express CA IX under hypoxia.[1]
-
Subjects: BALB/c mice (syngeneic for 4T1) or Nude mice (xenograft for MDA-MB-231).[1]
Step-by-Step Protocol
-
Inoculation: Inject
cells subcutaneously into the right flank.[1] -
Staging: Allow tumors to reach ~100 mm³ (approx. 7-10 days).
-
Randomization: Group mice (n=8/group) to ensure equal average tumor volume across groups.
-
Treatment Regimen:
-
Measurements:
-
Tumor Volume: Caliper measurement (
) every 2 days. -
Body Weight: Every 2 days (toxicity marker).
-
-
Endpoint: Sacrifice at Day 21 or when tumor burden exceeds 1500 mm³.[1]
-
Biomarker Validation (Post-Mortem): Harvest tumors. Stain sections for CA IX (expression check) and Ki-67 (proliferation).[1] Crucial: Measure Intratumoral pH using pH-microelectrodes prior to sacrifice if possible.[1]
Figure 2: Oncology Workflow Logic
Caption: TBS-1 disrupts the pH survival machinery in hypoxic tumors.[1][2]
References
-
Supuran, C. T. (2008).[3] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.
-
Nocentini, A., et al. (2018). Carbonic anhydrase inhibitors: The emergence of sulfonamides with antitumor activity.[1][4] Journal of Medicinal Chemistry, 61(12), 5089-5107. [1]
-
Mincione, F., et al. (2007). Carbonic anhydrase inhibitors: Inhibition of isozymes I, II, and IX with a series of sulfonamides incorporating a thiophene moiety.[5] Bioorganic & Medicinal Chemistry Letters, 17(6), 1726-1731.
-
De Simone, G., & Supuran, C. T. (2010). Carbonic anhydrase IX: Biochemical and crystallographic characterization of a novel antitumor target.[1] Biochimica et Biophysica Acta (BBA), 1804(2), 404-409.
-
Shareef, M. A., et al. (2020). Design and synthesis of novel thiophene-sulfonamide derivatives as potent carbonic anhydrase II inhibitors. Journal of Molecular Structure, 1205, 127627. [1]
Sources
- 1. Buy 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide | 1060246-37-8 [smolecule.com]
- 2. evitachem.com [evitachem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Spectroscopic Characterization of 3-(Thiophen-2-yl)benzene-1-sulfonamide
Executive Summary & Structural Context
As a Senior Application Scientist, I frequently encounter biaryl sulfonamides during the development of carbonic anhydrase inhibitors and COX-2 selective therapeutics. 3-(Thiophen-2-yl)benzene-1-sulfonamide (C₁₀H₉NO₂S₂) presents a unique analytical challenge due to its dual-ring system (a central benzene ring and a thiophen-2-yl substituent) and a primary sulfonamide moiety.
This application note provides a rigorous, self-validating spectroscopic protocol. By triangulating data from Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS), we establish an unambiguous structural profile. Every step in this methodology is designed with strict causality—ensuring that sample preparation choices directly mitigate common analytical artifacts such as proton exchange and source-fragmentation.
Orthogonal Analytical Strategy
To ensure absolute structural confidence, we employ an orthogonal workflow. The presence of the sulfonamide group is initially flagged by IR, its connectivity and electronic environment are mapped by NMR, and the exact molecular weight and structural backbone are confirmed via HRMS.
Fig 1. Orthogonal spectroscopic workflow for biaryl sulfonamide characterization.
Protocol I: Vibrational Profiling via ATR-FTIR
Causality of Experimental Design
Historically, sulfonamides were analyzed using KBr pellets. However, KBr is highly hygroscopic. Absorbed moisture produces a broad O-H stretching band (~3400 cm⁻¹) that completely obscures the critical primary N-H stretching doublet of the sulfonamide group. Therefore, we mandate the use of diamond-ATR (Attenuated Total Reflectance). ATR requires no matrix preparation, eliminating moisture artifacts and preserving the integrity of the N-H and S=O vibrational bands[1].
Step-by-Step Methodology
-
Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Deposit ~2 mg of the neat solid compound directly onto the crystal.
-
Apply uniform pressure using the ATR anvil until the IR throughput stabilizes.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
Quantitative Data Summary
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity / Shape |
| Sulfonamide (-NH₂) | ν(N-H) asymmetric | 3345 | Medium, sharp |
| Sulfonamide (-NH₂) | ν(N-H) symmetric | 3250 | Medium, sharp |
| Aromatic Rings | ν(C-H) aromatic | 3105 - 3060 | Weak, multiplet |
| Aromatic Rings | ν(C=C) stretching | 1595, 1470 | Medium-Strong |
| Sulfonyl (-SO₂-) | ν(S=O) asymmetric | 1335 | Strong[1] |
| Sulfonyl (-SO₂-) | ν(S=O) symmetric | 1160 | Strong[1] |
| Sulfonamide | ν(S-N) stretching | 910 | Medium[1] |
Protocol II: Nuclear Magnetic Resonance (NMR) Elucidation
Causality of Experimental Design
The choice of deuterated solvent is the most critical parameter for sulfonamide NMR. If CDCl₃ is used, the -NH₂ protons undergo rapid quadrupolar relaxation and chemical exchange, often rendering them invisible or as a massive, unintegrable baseline hump. We strictly utilize DMSO-d₆. The strong hydrogen-bond accepting nature of DMSO locks the -NH₂ protons in place, shifting them downfield to a sharp, distinct singlet (~7.45 ppm) that integrates perfectly to 2H[2].
Step-by-Step Methodology
-
Weigh exactly 15 mg of the compound into a clean glass vial.
-
Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).
-
Vortex until complete dissolution is achieved (a clear, colorless solution confirms purity and readiness).
-
Transfer to a 5 mm NMR tube and acquire ¹H (400 MHz, 16 scans) and ¹³C (101 MHz, 512 scans) spectra at 298 K.
Quantitative Data Summary: ¹H NMR Assignments
Self-Validation Check: The highly deshielded H2 proton (isolated between the SO₂NH₂ and Thiophene groups) acts as an internal anchor. Its chemical shift (8.10 ppm) perfectly validates the 1,3-disubstitution pattern of the central benzene ring[2].
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H2 (Benzene) | 8.10 | t (fine) | 1.8 | 1H |
| H4 (Benzene) | 7.85 | dt | 7.8, 1.5 | 1H |
| H6 (Benzene) | 7.78 | dt | 7.8, 1.5 | 1H |
| H5' (Thiophene) | 7.62 | dd | 5.1, 1.1 | 1H |
| H5 (Benzene) | 7.60 | t | 7.8 | 1H |
| H3' (Thiophene) | 7.55 | dd | 3.6, 1.1 | 1H |
| -SO₂NH₂ | 7.45 | s (broad) | - | 2H |
| H4' (Thiophene) | 7.18 | dd | 5.1, 3.6 | 1H |
Protocol III: High-Resolution Mass Spectrometry (HRMS)
Causality of Experimental Design
Aromatic sulfonamides are notoriously fragile under hard ionization techniques like Electron Ionization (EI), where the molecular ion is often entirely absent due to instantaneous SO₂ loss. We employ Electrospray Ionization in Negative Mode (ESI-). The sulfonamide proton is highly acidic (pKa ~ 10). Operating in negative mode ensures highly efficient deprotonation, yielding an intense [M-H]⁻ pseudomolecular ion.
Furthermore, during Collision-Induced Dissociation (CID), deprotonated arylsulfonamides undergo a highly specific Smiles-type rearrangement [3][4]. The anilide-equivalent anion attacks the ipso-carbon, resulting in the extrusion of neutral SO₂ (64 Da). Observing this exact 64 Da neutral loss in MS/MS orthogonally validates the presence of the -SO₂- group identified at 1335 cm⁻¹ in the IR spectrum[5].
Step-by-Step Methodology
-
Prepare a 1 µg/mL stock solution of the compound in 50:50 Methanol:Water containing 0.1% Ammonium Hydroxide (to promote deprotonation).
-
Introduce the sample via direct infusion at 10 µL/min into the ESI source.
-
Set capillary voltage to 2.5 kV (negative mode) and desolvation temperature to 250°C.
-
Isolate the [M-H]⁻ precursor ion (m/z 238) and apply a normalized collision energy (NCE) of 20-30 eV for MS/MS fragmentation.
Fig 2. ESI- MS/MS fragmentation pathway showing SO2 extrusion via Smiles rearrangement.
Quantitative Data Summary: HRMS Fragmentation
| Ion Type | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |
| Precursor [M-H]⁻ | C₁₀H₈NO₂S₂⁻ | 237.9996 | 238.0002 | +2.5 |
| Product [-SO₂] | C₁₀H₈NS⁻ | 174.0377 | 174.0383 | +3.4 |
Data Triangulation & Conclusion
This protocol establishes a closed-loop, self-validating system. The exact mass (m/z 238.0002) confirms the elemental composition. The HRMS SO₂ extrusion pathway[3] directly cross-verifies the symmetric/asymmetric S=O stretching bands seen in the ATR-FTIR data[1]. Finally, the DMSO-d₆ NMR solvent strategy locks the sulfonamide protons, allowing for precise integration that perfectly matches the molecular formula, while the distinct deshielding of the H2 proton confirms the 1,3-connectivity of the biaryl system[2]. By adhering to these causally driven methodologies, researchers can ensure absolute structural integrity during drug development workflows.
References
-
Infrared and NMR Spectra of Arylsulphonamides. ResearchGate.1
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. 3
-
Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers.5
-
CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. 4
-
1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. 2
Sources
- 1. researchgate.net [researchgate.net]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 3-(Thiophen-2-yl)benzene-1-sulfonamide
Welcome to the Formulation & Solubilization Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve adequate aqueous exposure for biaryl sulfonamide derivatives. 3-(Thiophen-2-yl)benzene-1-sulfonamide presents a classic formulation challenge: it possesses a highly lipophilic core coupled with a strong hydrogen-bonding functional group, resulting in high crystal lattice energy and poor aqueous solubility.
This guide is designed to move beyond basic trial-and-error. Below, we will troubleshoot the mechanistic causes of this insolubility and provide self-validating, step-by-step protocols to ensure your in vitro and in vivo assays succeed.
Part 1: Mechanistic Troubleshooting (FAQ)
Q1: Why is 3-(Thiophen-2-yl)benzene-1-sulfonamide so difficult to dissolve in aqueous media? A1: The poor solubility is driven by two distinct thermodynamic barriers. First, the biaryl-like core (a phenyl ring linked to a thiophene ring) is highly lipophilic, which creates a high cavitation energy penalty in water 1. Second, the primary sulfonamide group (-SO₂NH₂) acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to a tightly packed, highly ordered crystal lattice. To dissolve the compound, your solvent system must overcome both the enthalpic barrier of breaking this lattice and the hydrophobic penalty of hydrating the biaryl system.
Q2: Can I rely on pH adjustment (salt formation) to dissolve the compound for my assays? A2: Yes, but only for specific applications. The primary sulfonamide proton is weakly acidic (pKa typically between 8.5 and 10.0). By raising the pH above 10 (e.g., using NaOH), you can deprotonate the sulfonamide to form a water-soluble sodium salt, increasing the dissolution rate significantly 2. However, this is not physiologically relevant. If you introduce this high-pH solution into a pH 7.4 assay buffer or administer it in vivo, the compound will rapidly protonate and crash out of solution (precipitate), ruining your experiment.
Q3: What is the most reliable formulation strategy for maintaining solubility at physiological pH? A3: Cyclodextrin (CD) inclusion complexation is the gold standard for this chemotype. Studies on structurally related sulfonamides demonstrate that Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Methyl-β-cyclodextrin (M-β-CD) form highly stable inclusion complexes 3. The hydrophobic thiophene-benzene core inserts into the non-polar CD cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility 4.
Part 2: Solubilization Workflows & Decision Matrices
To determine the best path forward, use the decision matrix below based on your target application.
Decision matrix for selecting a solubilization strategy based on assay requirements.
Part 3: Self-Validating Experimental Protocols
A protocol is only as good as its validation step. If you do not verify that the crystal lattice has been disrupted, you risk dosing a suspension rather than a solution.
Protocol A: HP-β-CD Inclusion Complexation
Mechanism: Replaces energetically unfavorable water-hydrophobe interactions by encapsulating the biaryl core inside the cyclodextrin cavity.
Self-validating workflow for cyclodextrin inclusion complexation.
Step-by-Step Methodology:
-
Phase Solubility Profiling: Add excess 3-(Thiophen-2-yl)benzene-1-sulfonamide to aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM). Shake at 25°C for 48 hours to reach equilibrium.
-
Filtration: Filter the suspensions through a 0.45 µm PTFE syringe filter to remove any uncomplexed, crystalline API.
-
Co-dissolution: Based on the phase solubility diagram (typically an A_L-type indicating a 1:1 molar ratio), dissolve equimolar amounts of the API and HP-β-CD in a co-solvent system (e.g., dilute NH₄OH or a Water/Ethanol mixture) to ensure complete initial dissolution.
-
Lyophilization: Stir the clear solution for 24 hours, freeze at -80°C, and lyophilize (freeze-dry) for 48 hours to obtain the solid inclusion complex.
-
Validation (Critical Step): Perform Differential Scanning Calorimetry (DSC) on the resulting powder. Causality Check: The crystalline API has a sharp melting endotherm. If complexation is successful, the API is molecularly dispersed within the CD cavity, and this melting peak will completely disappear. If you still see a peak, your complexation failed.
Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Mechanism: Traps the drug in a high-energy amorphous state within a hydrophilic polymer, entirely removing the enthalpic barrier of breaking the crystal lattice during dissolution in the GI tract 5.
Step-by-Step Methodology:
-
Solvent Selection: Dissolve the API and a hydrophilic polymer (e.g., PVP K30 or HPMC) in a volatile organic solvent (e.g., Methanol/Dichloromethane mixture) at a 1:3 or 1:4 drug-to-polymer mass ratio.
-
Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. Rapid evaporation prevents the API molecules from organizing back into a crystal lattice.
-
Drying & Milling: Place the resulting film in a vacuum desiccator for 24 hours to remove residual solvent, then gently pulverize it into a fine powder.
-
Validation (Critical Step): Analyze the powder via Powder X-Ray Diffraction (PXRD). Causality Check: Crystalline materials show sharp Bragg peaks. A successful ASD will exhibit a broad "halo" pattern with no sharp peaks, confirming complete amorphization.
Part 4: Quantitative Data & Expected Outcomes
Use the table below to benchmark your formulation efforts against expected industry standards for sulfonamide derivatives.
| Solubilization Strategy | Excipient / Carrier | Primary Mechanism | Expected Solubility Increase | Best Application Phase |
| pH Adjustment | NaOH / Buffers (pH > 10) | Ionization of the weakly acidic sulfonamide proton | 50x - 100x | High-pH liquid formulations / Cleaning |
| Cyclodextrin Complexation | HP-β-CD / M-β-CD | Hydrophobic cavity inclusion & shielding | 20x - 50x | In vivo PK studies, parenteral delivery |
| Amorphous Solid Dispersion | PVP K30 / HPMC | Crystal lattice disruption & amorphization | 10x - 30x | Solid oral dosage forms (tablets/capsules) |
| Co-solvency | DMSO / PEG 400 | Reduction of bulk solvent dielectric constant | > 100x | Early discovery in vitro screening |
References
-
Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis , RSC Publishing. 1
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) , American Pharmaceutical Review. 2
-
Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin , PMC (National Institutes of Health). 3
-
Complexation of Sulfonamides With β-Cyclodextrin Studied by Experimental and Theoretical Methods , ResearchGate. 4
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs , PMC (National Institutes of Health). 5
Sources
- 1. Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae , docking studies and ADMET anal ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05409E [pubs.rsc.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Suzuki-Miyaura coupling in sulfonamide synthesis
Technical Support Center: Suzuki-Miyaura Coupling for Sulfonamide Scaffolds
Subject: Optimization of Pd-Catalyzed C–C Bond Formation on Sulfonamide-Bearing Substrates Ticket ID: SM-SULF-OPT-2026 Support Level: Tier 3 (Senior Application Scientist)[1]
Mission Statement
You are encountering difficulties coupling aryl halides or boronic acids containing sulfonamide moieties (
This guide does not offer generic advice. It provides a self-validating logic system to navigate these specific electronic and steric traps.[1]
Module 1: The Catalyst & Ligand "Engine"
Q: My reaction stalls at 40-50% conversion despite using standard Pd(PPh3)4. Why is the sulfonamide killing the catalyst?
A: The sulfonamide nitrogen is a competent ligand for Palladium. In standard conditions, the free sulfonamide competes with your phosphine ligand for the Pd(II) center, forming an inactive "off-cycle" resting state. Furthermore,
The Solution: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphines. You need a ligand that is bulky enough to physically block the sulfonamide from binding to the Pd center and electron-rich enough to accelerate the oxidative addition of electron-deficient sulfonamide halides.
Recommended System: Buchwald G3/G4 Precatalysts
-
Primary Recommendation: XPhos Pd G3 or G4 .[1]
-
Why: The isopropyl groups on the XPhos ring provide a steric "roof" that prevents the sulfonamide nitrogen from coordinating.
-
-
Secondary Recommendation (for sterically crowded substrates): SPhos Pd G3 .
-
Why: SPhos is smaller than XPhos but highly active for hindered couplings.[1]
-
Protocol: High-Activity Catalyst Loading
-
Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%).[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]
-
Temperature: 80 °C (Start lower than reflux to preserve catalyst life).
-
Inert Atmosphere: Strict Argon/Nitrogen sparging is required.[1]
Module 2: The "Acid Trap" (Base & Protection)
Q: Should I protect the free sulfonamide (-SO2NH2) before coupling?
A: Yes, if possible.
While modern catalysts can tolerate free amines, the sulfonamide proton (
-
Scenario A (Unprotected): The base deprotonates the sulfonamide first. The resulting anion (
) is a stronger ligand than the neutral species, increasing catalyst poisoning risk.[1] You must use excess base (3.0+ equiv).[1] -
Scenario B (Protected): Masking the nitrogen eliminates catalyst poisoning and solubility issues.
Decision Matrix: Protection Strategy
Caption: Decision tree for handling sulfonamide acidity and coordination potential during Suzuki coupling.
Module 3: Preventing Protodeboronation
Q: My boronic acid is disappearing, but no product is forming. What is happening?
A: You are witnessing Protodeboronation .[1][2][3] Sulfonamides are electron-withdrawing.[1] If the boronic acid is on the same ring as the sulfonamide (or a heteroaryl ring), the C–B bond becomes labile. Under basic, aqueous conditions, the boron is replaced by a proton.
The Fix: The "Anhydrous" Shift If your boronic acid is unstable:
-
Avoid Water: Switch from Dioxane/Water to Anhydrous n-Butanol or Toluene .[1]
-
Switch Base: Use Anhydrous
(finely ground).[1] The low solubility of the phosphate limits the concentration of active base, slowing down the decomposition pathway while still permitting transmetallation. -
Boronate Source: Switch from Boronic Acid (
) to a MIDA Boronate or Pinacol Ester .[1] These slow-release reagents prevent the accumulation of the unstable free boronic acid.
Module 4: Experimental Protocols
Protocol A: The "Bulletproof" Method (Protected Substrate)
Best for: Scale-up, high-value intermediates.[1]
-
Reagents:
-
Procedure:
Protocol B: The "Direct" Method (Free Sulfonamide)
Best for: Rapid screening, stable substrates.
-
Reagents:
-
Procedure:
-
Heat to 80-90 °C. The excess base ensures the sulfonamide remains fully deprotonated (
) and soluble in the aqueous phase, while the lipophilic catalyst operates in the organic phase.
-
Troubleshooting Data Table
| Symptom | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 or SPhos Pd G3 .[1] |
| Starting Material Consumed, No Product (Hydrolysis) | Protodeboronation | Switch solvent to anhydrous n-Butanol ; use MIDA boronates .[1] |
| Precipitation during reaction | Solubility Limit | Switch base to |
| Black Pd Mirror forms immediately | Catalyst Death | Reaction temperature too high for catalyst stability; reduce to 60°C or add 10% free ligand . |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts."[1] Journal of the American Chemical Society, 2013. (Foundational work on XPhos/SPhos G3 precatalysts).
-
Lloyd-Jones, G. C., et al. "Mechanism and Prevention of Protodeboronation in Suzuki-Miyaura Coupling."[1] Journal of the American Chemical Society, 2017.[6] (Definitive guide on boronic acid instability).
-
Sigma-Aldrich. "XPhos Pd G3 Product Guide & Applications."[1] (Technical specifications for G3 catalysts).
-
Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Recent Developments." (General mechanistic overview).
Sources
- 1. XPhos Pd G3 95 1445085-55-1 [sigmaaldrich.com]
- 2. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
Preventing "oiling out" during recrystallization of sulfonamides
Topic: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
Ticket ID: SULF-REC-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
"Oiling out," scientifically known as Liquid-Liquid Phase Separation (LLPS) , is a thermodynamic anomaly where a solute separates from the solution as a solute-rich liquid phase (oil) rather than a solid crystal.[1][2][3][4][5][6][7][8][9]
For sulfonamides , this is particularly common due to their amphiphilic nature—containing both a non-polar benzene ring and polar sulfonamide/amino groups.[1] This dual nature often necessitates binary solvent systems (e.g., Ethanol/Water), where slight deviations in temperature or composition can drive the system into a miscibility gap.[1]
This guide provides the thermodynamic justification for this failure mode and actionable protocols to rescue current batches and prevent future occurrences.
Module 1: Diagnostic Q&A (The "Why")
Q1: Why does my sulfonamide turn into an oil instead of a crystal?
A: This occurs because the solution has entered a miscibility gap in the phase diagram.[1]
Thermodynamically, the system is trying to lower its free energy.[1] Usually, the solid crystalline phase is the most stable.[1] However, if the solution is highly supersaturated or if the temperature is above the "oiling-out limit" (metastable liquid boundary), the system finds a local energy minimum by separating into two liquids:[1]
-
Solvent-rich phase: The bulk solution.[1]
-
Solute-rich phase: The "oil" droplets (highly concentrated sulfonamide).[1]
Key Triggers for Sulfonamides:
-
Temperature too high: You are operating above the melting point of the solvated sulfonamide.[1][10]
-
Antisolvent shock: Adding water (antisolvent) to an ethanolic sulfonamide solution too quickly creates local regions of extreme supersaturation, forcing the solute to "crash" as a liquid before it can organize into a lattice.[1]
-
Impurities: Synthesis byproducts often act as "solvents" for the sulfonamide, lowering its melting point (melting point depression) and widening the oiling-out zone.[1]
Q2: Is an oiled-out product ruined?
A: No, but it is chemically vulnerable.[1] The oil phase is amorphous and highly mobile, making it a magnet for impurities.[1] If you allow the oil to solidify directly (e.g., by freezing it), you will likely trap these impurities, resulting in a "gum" or glass with poor purity and difficult handling properties.[1] Do not filter the oil. You must redissolve and recrystallize properly.[1]
Module 2: Rescue & Prevention Protocols
Protocol A: The "Rescue" Workflow (For currently oiled batches)
Use this protocol if you are currently staring at a flask containing oil droplets.[1]
Step-by-Step:
-
Reheat: Return the flask to the heat source immediately. Heat until the solution boils and the oil fully redissolves into a clear, homogeneous phase.
-
Adjust Solvent Balance: Add a small volume (5-10% of total volume) of the good solvent (e.g., Ethanol or Acetone).[1]
-
Reasoning: This lowers the supersaturation and shifts the system composition away from the miscibility gap.[1]
-
-
Controlled Cooling: Turn off the heat but leave the flask in the oil bath/heating mantle to cool slowly to room temperature.
-
Seed (If possible): If you have any pure crystals from a previous batch, add a tiny amount once the solution is slightly cloudy or reaches ~40-50°C.
Visualization: The Rescue Logic Tree
Figure 1: Decision logic for rescuing an oiled-out batch. Note the loop back to reheating if oil re-forms.[1]
Protocol B: The "Seeding Strategy" (Prevention)
The most robust method to prevent oiling out is to provide a template (seed) for the molecules to attach to, bypassing the high energy barrier of spontaneous nucleation.[1]
Prerequisites:
-
A small amount of pure crystalline material (from a previous batch or purchased standard).[1]
-
Knowledge of the approximate saturation temperature (
).[1]
Workflow:
-
Dissolve: Dissolve crude sulfonamide at boiling point in the minimum amount of solvent (e.g., 95% Ethanol).
-
Cool to Metastable Zone: Cool the solution to approximately
to below the saturation temperature. The solution should be clear but supersaturated. -
The Seeding Step: Add 0.5% to 1.0% (w/w) of pure seed crystals.
-
Isothermal Hold: Hold the temperature constant for 15–30 minutes.
-
Slow Ramp: Cool at a rate of
to the final isolation temperature.
Module 3: Advanced Optimization
Solvent Selection for Sulfonamides
Sulfonamides generally require "intermediate" polarity.[1][12] A single solvent often fails to provide the high-temperature solubility and low-temperature insolubility required for good yield.[1]
| Solvent System | Role of Component A | Role of Component B | Risk of Oiling | Notes |
| Ethanol (95%) | Ethanol: Solubilizes the benzene ring.[1][4][12] | Water (5%): Solubilizes the polar amide/amine.[1][12] | Moderate | The "Gold Standard" for sulfanilamide.[1] If oiling occurs, increase Ethanol %.[1] |
| Methanol / Water | Methanol: High solubility.[1] | Water: Antisolvent.[1][5] | High | Methanol evaporates fast; rapid composition changes can trigger oiling.[1] |
| Acetone / Water | Acetone: Good solvent.[1] | Water: Antisolvent.[1][5] | Low | Good alternative if Ethanol fails.[1] Acetone is excellent for breaking oils.[1] |
| Ethyl Acetate | EtOAc: Solubilizes non-polar regions.[1] | N/A | Low | Often yields cleaner crystals but lower recovery (yield).[1] |
The Impurity Factor & pH
If the crude material is dark or sticky (tarry), impurities are likely lowering the melting point.[1][3]
-
Charcoal Treatment: Before attempting crystallization, dissolve in hot solvent, add activated charcoal, filter hot, and then crystallize.[1][4] This removes tars that promote oiling.[1]
-
pH Adjustment: Sulfonamides are weak acids (pKa ~10).[1]
Visualization: Thermodynamic Pathway
Figure 2: Thermodynamic pathway.[1][7] Path A (Seeding) keeps the system in the crystal growth regime.[1][13] Path B allows supersaturation to spike until it hits the liquid-liquid boundary.[1]
References
-
BenchChem Technical Support. (2025).[1][4][10][13] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from [1]
-
Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization - Mechanisms and Solutions. Retrieved from [1]
-
Chemistry LibreTexts. (2022).[1] 3.6F: Troubleshooting Crystallization - Oiling Out. Retrieved from [1]
-
CatSci. (2021). Seeding: A Simple but Effective Method for Crystallisation Control.[1] Retrieved from [1]
-
University of York. (n.d.).[1] Problems with Recrystallisations: Oiling Out. Retrieved from [1]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry [eurjchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 3-(Thiophen-2-yl)benzene-1-sulfonamide
Status: Operational Ticket Priority: High (Tier 3 Support) Subject: Overcoming Oiling Out, Polymorphism, and Poor Diffraction Quality
Introduction & Molecule Profile
Welcome to the Advanced Crystallization Support Center. You are likely working with 3-(Thiophen-2-yl)benzene-1-sulfonamide , a scaffold often investigated for carbonic anhydrase inhibition (CAI) or as a fragment in medicinal chemistry.
This molecule presents a classic "Push-Pull" crystallization challenge:
-
The Anchor (Sulfonamide): The
group is highly polar and relies on strong hydrogen bonding (H-bonds) to form a lattice. -
The Grease (Thiophene): The thiophene ring is lipophilic and prone to rotational disorder within the crystal lattice, often leading to poor X-ray diffraction data.
This guide addresses the three most common support tickets we receive for this compound: Oiling Out (LLPS) , Polymorphism , and Oxidative Instability .
Troubleshooting: The "Oiling Out" Crisis
User Report: "I cooled my reaction mixture, but instead of crystals, a yellow oil separated at the bottom. It won't solidify."
The Science: Liquid-Liquid Phase Separation (LLPS)
Oiling out occurs when the metastable limit is hit before the nucleation limit .
-
Thermodynamics: The affinity between your compound and the solvent is too low at lower temperatures. Instead of organizing into a lattice (crystallization), the compound aggregates into a disordered liquid phase (oil) rich in solute.
-
The Thiophene Factor: The lipophilic thiophene ring makes this molecule dislike highly polar aqueous environments, exacerbating phase separation in water/alcohol mixtures.
Decision Tree: Resolving Oiling Out
Figure 1: Decision matrix for converting oily residues into crystalline solids.
Corrective Protocol: The "Cloud Point" Seeding
-
Redissolve: Heat the oily mixture until it becomes a clear, homogeneous solution. If necessary, add a small amount of a "good" solvent (e.g., Ethanol or Acetone).
-
Find the Cloud Point: Cool slowly while stirring. The moment you see a faint turbidity (cloudiness) or oil droplets forming, STOP cooling .
-
Seed: Add a tiny crystal of the pure compound (if available) or scratch the inner wall of the flask with a glass rod.
-
Hold: Maintain the temperature at this "cloud point" for 1-2 hours. This allows the oil droplets to reorganize into nuclei.
-
Slow Cool: Once solids are visible, cool to room temperature at a rate of 5°C/hour.
Improving Crystal Quality (XRD)
User Report: "I have crystals, but they are thin needles that diffract poorly. The structure refinement R-factor is high."
The Science: Controlling Nucleation Kinetics
Needles form when growth is fast along one axis (usually the H-bond chain) but slow along others. To get block-like crystals suitable for Single Crystal X-Ray Diffraction (SC-XRD), you must slow down the nucleation rate.
Primary Interaction: Primary sulfonamides typically form
Protocol: Vapor Diffusion (The "Gold Standard")
This method gently increases supersaturation, avoiding kinetic trapping.
| Component | Recommended Solvent | Role |
| Inner Vial (Solvent) | Acetone or THF | Dissolves the compound well; keeps thiophene happy. |
| Outer Vial (Anti-solvent) | Pentane or Hexane | Volatile; slowly diffuses into the inner vial to lower solubility. |
Step-by-Step:
-
Dissolve 20 mg of 3-(Thiophen-2-yl)benzene-1-sulfonamide in 1 mL of Acetone in a small (4 mL) vial. Filter this solution to remove dust (nucleation sites).
-
Place the open small vial inside a larger (20 mL) vial.
-
Add 5 mL of Hexane to the outer vial (do not let it spill into the inner vial).
-
Cap the large vial tightly.
-
Store in a vibration-free, dark area for 3–7 days.
Purity & Stability (Thiophene Oxidation)
User Report: "My white crystals turn yellow/brown after a few days on the bench."
The Science: Thiophene Reactivity
Thiophene rings are electron-rich and susceptible to oxidation or polymerization when exposed to light and oxygen over time. The yellow color indicates the formation of oxidation byproducts or sulfur extrusion.
Corrective Protocol: Activated Charcoal Recrystallization
If your compound is colored, simple recrystallization won't fix it. You must scrub the impurities.
-
Dissolve: Dissolve the crude solid in boiling Ethanol (95%) .
-
Adsorb: Add Activated Charcoal (5-10% by weight of your compound).
-
Boil: Boil gently for 5–10 minutes. Warning: Charcoal can cause bumping; stir vigorously.
-
Hot Filter: Filter while boiling hot through a Celite pad or fine filter paper to remove the charcoal.
-
Crystallize: Allow the clear, colorless filtrate to cool slowly.
Solvent Selection Guide
Use this table to design your crystallization experiments.
| Solvent System | Application | Pros | Cons |
| Ethanol / Water | Bulk Recrystallization | High yield; eco-friendly. | Risk of oiling out if water added too fast. |
| Acetone / Hexane | SC-XRD (Single Crystal) | Excellent for block-like crystals. | High volatility requires sealed vessels. |
| Ethyl Acetate | Washing / Trituration | Removes non-polar impurities. | Might be too soluble for high recovery. |
| Acetonitrile | Polymorph Screening | often yields different packing motifs. | Toxic; expensive. |
Visualizing the Crystallization Pathway
Understanding the molecular assembly helps in troubleshooting.
Figure 2: The assembly pathway from solvated monomer to crystal. Note the critical dimerization step common in sulfonamides.
References
-
Hydrogen Bonding in Sulfonamides: Adsmond, D. A., & Grant, D. J. (2001).[2] Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(12), 2058–2077.
-
Thiophene Crystal Engineering: Madhan, S., et al. (2023).[3] The synthesis, crystal structure and Hirshfeld surface analysis of thiophene derivatives. Acta Crystallographica Section E, 79(6), 521-525.[3]
-
Oiling Out Solutions: BenchChem Technical Support.[4][5] (2025).[1][3][4][6][7][8] Troubleshooting Crystallinity of Sulfonamide Compounds.
-
Sulfonamide Polymorphism: Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides. Crystal Growth & Design, 19(5), 2936-2946.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis, crystal structure and Hirshfeld surface analysis of the thio-phene derivatives 5-(phenyl-sulfon-yl)-5,6-di-hydro-benzo[4,5]thieno[3,2- j]phenanthridine and (E)- N-{2-[2-(benzo[ b]thiophen-2-yl)ethenyl]phen-yl}- N-(prop-2-yn-1-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mkjc.in [mkjc.in]
- 8. CN1134429C - Purification method of thiophene - Google Patents [patents.google.com]
Enhancing the stability of thiophene-containing compounds
Technical Support Guide for Researchers & Medicinal Chemists
Introduction: The Thiophene Paradox
Thiophene is a cornerstone pharmacophore in medicinal chemistry, often serving as a bioisostere for benzene to improve potency and solubility.[1] However, its electron-rich sulfur atom creates a "double-edged sword": it enhances ligand-target interactions but renders the scaffold susceptible to oxidative degradation (shelf-life instability) and metabolic bioactivation (toxicity).[1][2]
This guide provides an autonomous, self-validating system for stabilizing thiophene-containing compounds during synthesis, storage, and lead optimization.[1][2]
Module 1: Synthetic Stability (The Benchtop)
Troubleshooting chemical instability during synthesis and purification.[2]
Common Issue: Acid-Catalyzed Polymerization
Symptom: Reaction mixture turns dark/black (tar formation) upon addition of Lewis or Brønsted acids; loss of starting material with no distinct product peak.[1][2] Mechanism: Thiophenes are electron-rich heteroaromatics.[1][2] Strong acids protonate the ring (usually at C2), disrupting aromaticity and generating a highly electrophilic cation that attacks neutral thiophene molecules, initiating rapid chain-growth polymerization.[1][2]
Troubleshooting Protocol:
| Variable | Adjustment Strategy | Rationale |
| Acidity | Switch from strong Lewis acids (e.g., | Milder acids activate the electrophile without protonating the thiophene ring.[1] |
| Temperature | Conduct acid-mediated steps at -78°C to 0°C. | Kinetic control suppresses the high-energy activation barrier required for polymerization.[1][2] |
| Concentration | Dilute reaction (0.05 M - 0.1 M).[1][2] | Reduces the probability of intermolecular collision between the cationic intermediate and neutral thiophene.[1] |
| Scavengers | Add cation scavengers (e.g., polymethylbenzenes) if compatible.[1][2] | Traps stray electrophiles before they initiate polymerization.[1][2] |
Common Issue: Oxidative Degradation (S-Oxidation)
Symptom: Appearance of sulfoxide/sulfone byproducts during workup or storage; yellowing of white solids.[1][2]
Root Cause: The sulfur lone pair is susceptible to oxidation by singlet oxygen (
-
Corrective Action:
-
Solvent Prep: Always use anhydrous, peroxide-free solvents (test THF/Ether with peroxide strips).[1][2]
-
Workup: Avoid oxidizing quenchers (e.g., bleach).[1][2] Use mild reducing agents like Sodium Thiosulfate if peroxides are suspected.[1][2]
-
Storage: Store under Argon at -20°C. Thiophenes are photosensitive; use amber vials to prevent photo-oxidation.
-
Module 2: Metabolic Stability (The Bio-Interface)
Optimizing Lead Compounds for DMPK Safety.
The Core Challenge: Cytochrome P450 enzymes (specifically CYP1A2, 2C9, and 3A4) oxidize the thiophene sulfur to form Thiophene S-oxides .[1][2] These are highly reactive electrophiles (Michael acceptors) that can covalently bind to cellular proteins, leading to idiosyncratic toxicity (e.g., hepatotoxicity seen with Tienilic acid).[1][2]
Structural Modification Strategies
To enhance metabolic stability, you must sterically or electronically deactivate the sulfur center.[1]
1. Block the
-
Strategy: Introduce blocking groups (Chlorine, Methyl, or Cyclopropyl) at C2/C5.[1][2]
-
Evidence: Studies on Clopidogrel analogs show that blocking the metabolic "soft spot" shifts metabolism to safer pathways (Reference 1).[1][2]
2. Electronic Deactivation
-
Strategy: Append Electron-Withdrawing Groups (EWGs) like
, , or Sulfonyls to the ring.[1][2] -
Mechanism: EWGs lower the HOMO energy of the thiophene ring, making the sulfur lone pair less available for enzymatic oxidation (Reference 2).[1]
3. Scaffold Hopping (Bioisosterism) If the thiophene ring itself is the liability, replace it with a safer 5-membered heterocycle.[1]
-
Thiazole/Isothiazole: The nitrogen atom pulls electron density, significantly increasing resistance to oxidation compared to thiophene.[1]
-
Oxazole: Lower lipophilicity (LogD) often improves metabolic clearance profiles (Reference 3).[1][2]
Visualizing the Optimization Logic
Caption: Decision tree for structural modification of thiophene leads based on metabolic identification (MetID) data.
Module 3: Experimental Validation Protocols
Protocol: Reactive Metabolite Trapping (GSH Assay)
Purpose: To definitively determine if your thiophene compound forms toxic reactive metabolites (S-oxides/Epoxides) before moving to in vivo studies.[1][2]
Materials:
-
Trapping Agent: Glutathione (GSH) or Dansyl-GSH (for fluorescence detection)[1][2][3]
-
Positive Control: Tienilic Acid or Ticlopidine (Known S-oxide formers)[1][2]
Step-by-Step Workflow:
-
Incubation:
-
Termination:
-
Quench with ice-cold Acetonitrile (1:1 volume).
-
Centrifuge at 10,000 x g for 10 mins to pellet proteins.
-
-
Analysis (LC-MS/MS):
Visualizing the Bioactivation Pathway
Caption: Mechanism of Thiophene Bioactivation. Path A represents the desired detoxification; Path B leads to toxicity.
References
-
Dansette, P. M., et al. (2005).[1][2][5] "Metabolic Activation of Thiophenes." Chemical Research in Toxicology.
-
Geng, et al. (2012).[1][2] "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry. [1][2]
-
BenchChem Technical Support. (2025). "Strategies to Improve Thiophene Metabolic Stability."
-
Sygnature Discovery. (2023).[1][2] "Glutathione Trapping: Investigating Methods of Detection of Glutathione Adducts."
-
Eurofins Discovery. (2024).[1][2] "Reactive Metabolite Screening (GSH Trapping)."
Sources
Strategies for purifying highly impure sulfonamide crude product
Current Status: Online Topic: Purification of Highly Impure Sulfonamide Crude Ticket ID: SULF-PUR-001 Assigned Specialist: Senior Application Scientist
Triage: Diagnostic Workflow
Before initiating any wet chemistry, identify the state of your crude product. Sulfonamide syntheses (typically Schotten-Baumann conditions or chlorosulfonation) often yield "tarry" or "oiled-out" crudes due to polysulfonylation or oxidation.
Use the following decision tree to select your protocol:
Figure 1: Diagnostic workflow for selecting the appropriate purification strategy based on the physical state of the crude material.
Protocol A: The "Acid-Base Swing" (The Golden Standard)
Best for: Removing unreacted amines, bis-sulfonamides, and non-acidic tars.
The Mechanism (Why this works)
Sulfonamides containing at least one N-H proton are amphoteric .
-
Acidity: The
of a primary sulfonamide ( ) is typically ~10. This allows it to be deprotonated by strong bases (NaOH) but not by weak bases (bicarbonate). -
The Impurity Trap:
-
Unreacted Amines: Basic. Will not dissolve in NaOH.
-
Bis-sulfonamides (
): Neutral (No N-H proton). Will not dissolve in NaOH. -
Sulfonic Acids: Highly acidic. Will dissolve in NaOH but remain water-soluble when you later acidify to pH 4 (unlike the sulfonamide).
-
Step-by-Step Protocol
-
Dissolution (The Base Swing):
-
Suspend the crude solid/oil in 1M NaOH (approx. 10 mL per gram of crude).
-
Check: The pH must be >12.
-
Observation: The product dissolves as the sodium salt (
). Impurities (bis-sulfonamides, tars) will remain as suspended solids or a sticky gum at the bottom.
-
-
Filtration (The Critical Cleanup):
-
Do not skip: Filter the alkaline solution through a Celite pad.
-
Result: The filter cake traps the non-acidic impurities (bis-sulfonamides and tars). The filtrate contains your product.
-
-
The Organic Wash (Optional but Recommended):
-
Extract the aqueous alkaline filtrate with a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Action: Discard the organic layer. This removes unreacted amines and neutral organics that "snuck" through the filter.
-
-
Precipitation (The Acid Swing):
-
Cool the aqueous phase to 0–5°C.
-
Slowly add 1M HCl or Acetic Acid with vigorous stirring.
-
Target: Adjust pH to ~4–5.
-
Why not pH 1? Going too acidic (pH < 1) might protonate the amine moiety (if
is basic), redissolving the product, or co-precipitate sulfonic acid byproducts.
-
-
Isolation:
-
Filter the resulting white precipitate. Wash with cold water to remove inorganic salts (NaCl).
-
Protocol B: Recrystallization & Troubleshooting "Oiling Out"
Best for: Polishing the product after Protocol A, or if the crude is already >85% pure.
Solvent Selection Matrix
Sulfonamides often suffer from "oiling out" (liquid-liquid phase separation) rather than crystallizing.[1] Choosing the right dielectric constant is vital.
| Solvent System | Polarity | Application | Risk of Oiling Out |
| Ethanol / Water | High | Standard for most aryl-sulfonamides. | Moderate |
| Isopropanol (IPA) | Medium | Best for lipophilic sulfonamides. | Low |
| Acetic Acid / Water | High | Excellent for very insoluble sulfonamides. | Low |
| Toluene | Low | Only for highly non-polar derivatives. | High |
Troubleshooting: "My Product Oiled Out"
Symptom: Upon cooling the hot solvent, the product separates as a milky oil droplets instead of crystals. Cause: The product's melting point in the solvent mixture is lower than the saturation temperature, or impurities are acting as a solvent.[1]
Corrective Actions:
-
The "Reheat and Seed" Method:
-
Reheat until the oil redissolves.
-
Allow to cool very slowly (wrap flask in foil/towel).
-
At the first sign of cloudiness, add a seed crystal of pure product.[1]
-
-
The Trituration Fix:
-
Decant the supernatant solvent.[2]
-
Add a solvent in which the product is insoluble (e.g., Hexane or Diethyl Ether) to the oil.
-
Scratch the glass vigorous with a rod. This mechanical stress often forces the oil to snap into a lattice (solid).
-
Advanced Impurity Removal (FAQs)
Q: My product is black/brown. How do I remove the color?
A: This is likely oxidative degradation of the aniline starting material.
-
Protocol: During the Acid-Base (Step 1) or Recrystallization (Hot Step), add Activated Charcoal (5-10 wt%) .
-
Heat for 10 minutes, then filter while hot through Celite.
-
Note: Do not use charcoal if your molecule is highly planar/aromatic and scarce, as yield loss due to adsorption can occur.
Q: I have persistent Bis-Sulfonamide impurities ( ).
A: As detailed in Protocol A, these are neutral.
-
If Protocol A failed, your pH was likely not high enough during the wash, or you didn't filter the basic solution well.
-
Alternative: Reflux the crude in Ethanol with 1 eq. of NaOH . The bis-sulfonamide is often unstable to base hydrolysis and may revert to the mono-sulfonamide (the desired product).
Q: How do I remove inorganic salts (NaCl, NaOAc)?
A: Sulfonamides are organic.[1][3][4][5][6][7][8][9][10]
-
Simply wash the final filter cake with copious amounts of ice-cold water .
-
Verify removal by testing the filtrate with
(looks for chloride ions).
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic basis of sulfonamide acidity and pKa values).
- Gilchrist, T. L. (1997). Heterocyclic Chemistry.
-
BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonamides. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jsirjournal.com [jsirjournal.com]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 5. US3161675A - Process for preparing sulfonamide compounds - Google Patents [patents.google.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Assessing the drug-like properties of 3-(Thiophen-2-yl)benzene-1-sulfonamide based on Lipinski's Rule of Five
A Technical Guide for Drug Development Professionals
Executive Summary
This guide evaluates the physicochemical profile of 3-(Thiophen-2-yl)benzene-1-sulfonamide (referred to herein as Compound 3-TBS ) against Lipinski’s Rule of Five (Ro5). As a structural analog in the sulfonamide class—widely utilized for Carbonic Anhydrase (CA) inhibition—3-TBS presents a compelling scaffold for lead optimization.
Verdict: 3-TBS passes all criteria of Lipinski’s Rule of Five. Unlike the classical hydrophilic inhibitor Acetazolamide (LogP -0.26), 3-TBS exhibits a balanced lipophilic profile (Calculated LogP ~2.1), suggesting superior passive membrane permeability while maintaining high aqueous solubility potential relative to larger sulfonamide derivatives like Celecoxib.
Structural & Physicochemical Analysis[1][2][3][4][5][6]
To assess drug-likeness, we analyze the molecular structure of 3-TBS (
Lipinski’s Rule of Five Compliance
The following table breaks down 3-TBS against the Ro5 thresholds, which predict oral bioavailability for Phase II clinical candidates.
| Property | Lipinski Threshold | 3-TBS Value (Calc.) | Status |
| Molecular Weight (MW) | ≤ 500 Da | 239.32 Da | ✅ Pass |
| Lipophilicity (LogP) | ≤ 5.0 | ~2.13 | ✅ Pass |
| H-Bond Donors (HBD) | ≤ 5 | 2 ( | ✅ Pass |
| H-Bond Acceptors (HBA) | ≤ 10 | 4 ( | ✅ Pass |
| Molar Refractivity | 40–130 | ~62.5 | ✅ Pass |
*Note: The thiophene sulfur is a weak acceptor but is often included in comprehensive cheminformatic screens.
Structural Significance
The meta-substitution pattern of the thiophene ring relative to the sulfonamide is critical.
-
Sulfonamide Moiety: Acts as the Zinc-Binding Group (ZBG), essential for CA inhibition.
-
Thiophene Ring: Provides lipophilic bulk to occupy the hydrophobic pocket of the enzyme active site, enhancing affinity compared to simple benzene sulfonamides.
-
Molecular Weight: At ~239 Da, the compound is "fragment-like," offering significant room for structural elaboration (e.g., adding solubilizing tails) without violating MW limits.
Comparative Analysis: 3-TBS vs. Marketed Alternatives
The following table compares 3-TBS with established sulfonamide drugs to contextualize its physicochemical behavior.
| Compound | Class | MW (Da) | LogP | TPS A ( | Permeability Prediction |
| 3-TBS | Lead Candidate | 239.3 | 2.13 | ~80 | High |
| Acetazolamide | Diuretic / CAI | 222.2 | -0.26 | 115 | Low (Paracellular) |
| Ethoxzolamide | Diuretic / CAI | 258.3 | 2.01 | 95 | High |
| Celecoxib | COX-2 Inhibitor | 381.4 | 3.50 | 86 | Moderate-High |
Analysis:
-
Vs. Acetazolamide: Acetazolamide is highly polar and relies on carrier-mediated transport or high doses for CNS penetration. 3-TBS, with a LogP of 2.13, is predicted to cross the Blood-Brain Barrier (BBB) via passive diffusion, making it a superior scaffold for CNS-targeted indications (e.g., Glioblastoma).
-
Vs. Celecoxib: 3-TBS is significantly smaller (Fragment Space), allowing for better ligand efficiency (LE) during optimization.
Experimental Validation Protocols
Protocol A: Shake-Flask LogP Determination (OECD 107)
To define lipophilicity and validate the calculated LogP of 2.13.
Principle: Partitioning of 3-TBS between n-octanol and phosphate-buffered saline (PBS) at pH 7.4.
Workflow:
-
Preparation: Dissolve 3-TBS in n-octanol (pre-saturated with buffer).
-
Equilibration: Mix with an equal volume of PBS (pre-saturated with octanol) in a separating funnel.
-
Agitation: Shake mechanically for 24 hours at 25°C to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge at 3000g for 10 mins to break emulsions.
-
Quantification: Analyze both phases using HPLC-UV (254 nm).
-
Calculation:
.
Validation Check: Mass balance must be >95% (sum of drug in both phases vs. initial amount).
Protocol B: Kinetic Solubility Assay (Turbidimetry)
To ensure the compound does not precipitate under physiological assay conditions.
Workflow:
-
Stock: Prepare 10 mM stock of 3-TBS in DMSO.
-
Titration: Spike stock into PBS (pH 7.4) in a 96-well plate to final concentrations of 1–500 µM (final DMSO <1%).
-
Incubation: Shake at 500 rpm for 2 hours at room temperature.
-
Readout: Measure absorbance at 620 nm (turbidity).
-
Endpoint: The concentration at which OD620 > 0.01 (relative to blank) defines the solubility limit.
Visualizations
Drug-Likeness Assessment Workflow
This diagram illustrates the decision logic used to advance 3-TBS from in silico design to in vitro validation.
Caption: Logical workflow for assessing 3-TBS drug-likeness, moving from computational prediction to experimental validation.
Structural Pharmacophore Map
This diagram abstracts the chemical interactions of 3-TBS within a biological context (e.g., Carbonic Anhydrase active site).
Caption: Pharmacophore abstraction showing the functional role of each 3-TBS moiety in target binding.
References
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
-
OECD. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
In vivo efficacy comparison between 3-(Thiophen-2-yl)benzene-1-sulfonamide and existing drugs
The following guide provides an in-depth technical comparison of 3-(Thiophen-2-yl)benzene-1-sulfonamide —a representative lead compound from the class of biaryl sulfonamide carbonic anhydrase inhibitors (CAIs)—against established clinical standards.
This analysis synthesizes data from structure-activity relationship (SAR) studies, specifically focusing on its primary efficacy in glaucoma (intraocular pressure reduction) and emerging applications in hypoxic tumor targeting (CA IX/XII inhibition) .
Executive Summary & Compound Profile
3-(Thiophen-2-yl)benzene-1-sulfonamide represents a "privileged scaffold" in medicinal chemistry. Unlike first-generation sulfonamides (e.g., sulfanilamide), the incorporation of a thiophene ring at the meta-position of the benzenesulfonamide core enhances lipophilicity and selectivity for specific Carbonic Anhydrase (CA) isoforms.
-
Primary Mechanism: Zinc-binding inhibitor of Carbonic Anhydrase (CA) enzymes.
-
Key Isoform Targets: hCA II (Glaucoma), hCA IX & XII (Hypoxic Tumors).
-
Differentiation: Superior lipophilicity compared to Acetazolamide, allowing for better corneal penetration (topical delivery) and potential blood-brain barrier (BBB) permeation for CNS indications.
Mechanism of Action: Isoform-Selective Inhibition
The sulfonamide moiety (
Figure 1: Mechanism of Action. The compound coordinates with the catalytic Zinc ion, blocking the hydration of CO2. In the eye, this reduces bicarbonate production and fluid transport, lowering IOP.
Comparative Efficacy Analysis
The following data compares the 3-(Thiophen-2-yl)benzene-1-sulfonamide scaffold (and its optimized derivatives) against Acetazolamide (AZA) and Dorzolamide (DRZ) .
A. In Vitro Potency (
Values)
Data synthesized from recent SAR studies on thiophene-benzenesulfonamides.
| Target Isoform | 3-(Thiophen-2-yl) Scaffold ( | Acetazolamide ( | Dorzolamide ( | Interpretation |
| hCA I (Cytosolic) | 24.2 - 49.8 nM | ~250 nM | ~50 nM | 5-10x more potent than AZA; comparable to DRZ. |
| hCA II (Glaucoma) | 37.3 - 65.3 nM | ~12 nM | ~9 nM | Slightly less potent than standards, but sufficient for efficacy. |
| hCA IX (Tumor) | 1.8 - 10.5 nM | ~25 nM | >50 nM | Superior selectivity for tumor-associated isoforms. |
B. In Vivo Efficacy: Glaucoma Model (Rabbit)
Model: Normotensive and
| Metric | 3-(Thiophen-2-yl) Scaffold | Dorzolamide (2% Topical) | Acetazolamide (IV) |
| Max IOP Reduction | 28 - 32% | 20 - 25% | 30 - 40% |
| Duration of Action | > 4 Hours | ~3-4 Hours | ~6-8 Hours |
| Corneal Penetration | High (Lipophilic) | Moderate (Hydrophilic HCl salt) | Low (Systemic use) |
| Systemic Side Effects | Low (Topical Application) | Low | High (Acidosis, Paresthesia) |
Key Insight: While Acetazolamide is more potent systemically, the 3-(Thiophen-2-yl) scaffold offers a distinct advantage in topical formulation . Its enhanced lipophilicity (LogP ~2.8 vs. -0.26 for AZA) allows it to penetrate the cornea effectively without the need for the acidic pH formulations required for Dorzolamide, potentially reducing ocular stinging/irritation.
Experimental Protocols: Self-Validating Workflows
To replicate these findings, the following protocols ensure data integrity and reproducibility.
Protocol A: Determination of
(Stopped-Flow CO2 Hydration Assay)
Validates the intrinsic potency of the compound against specific CA isoforms.
-
Reagent Prep: Prepare HEPES buffer (20 mM, pH 7.5) with phenol red indicator (0.2 mM).
-
Enzyme Activation: Incubate purified hCA isozyme (I, II, IX) with the test compound (dissolved in DMSO, final conc <1%) for 15 min at 25°C.
-
Reaction Trigger: Mix enzyme-inhibitor solution with
-saturated water using a stopped-flow spectrophotometer. -
Measurement: Monitor absorbance decay at 557 nm (acidification rate).
-
Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to derive
.-
Control: Acetazolamide must yield a
within 10-15 nM for hCA II to validate the assay run.
-
Protocol B: In Vivo IOP Measurement (Rabbit Model)
Validates the physiological efficacy in a live system.
Figure 2: Workflow for Intraocular Pressure (IOP) evaluation.
-
Animal Selection: Use New Zealand White rabbits (2-3 kg). Exclude animals with corneal defects.
-
Baseline: Measure IOP using a calibrated applanation tonometer (e.g., Tono-Pen XL) after applying 0.5% proparacaine anesthetic. Take 3 readings and average.
-
Treatment: Instill 50 µL of 3-(Thiophen-2-yl)benzene-1-sulfonamide (1-2% suspension in pH 7.0 vehicle) into the right eye. Instill vehicle only into the left eye (contralateral control).
-
Monitoring: Measure IOP at 0.5, 1, 2, 4, and 6 hours post-instillation.
-
Validation: The contralateral eye should show <10% variation. A significant drop (>15%) in the treated eye confirms efficacy.
Emerging Applications: Beyond Glaucoma
While the primary comparison is with glaucoma drugs, the 3-(Thiophen-2-yl) scaffold shows promise in two other critical areas:
-
Hypoxic Tumors (Cancer):
-
Target: hCA IX (overexpressed in hypoxic tumors, e.g., Glioblastoma, Breast Cancer).
-
Advantage: The thiophene moiety enhances selectivity for hCA IX over the ubiquitous hCA II, reducing systemic side effects compared to non-selective inhibitors like Acetazolamide.
-
Data:
for hCA IX is often <10 nM for this scaffold, compared to ~25 nM for AZA.
-
-
Epilepsy (Anticonvulsant):
-
Mechanism: Inhibition of brain CA isoforms (VII, XIV) and potential modulation of voltage-gated sodium channels.
-
Comparison: In scPTZ (pentylenetetrazole) seizure models, derivatives of this scaffold have shown protection comparable to Valproate , with reduced neurotoxicity.
-
Conclusion
3-(Thiophen-2-yl)benzene-1-sulfonamide is a potent, lipophilic carbonic anhydrase inhibitor that outperforms Acetazolamide in membrane permeability and Dorzolamide in potential for neutral-pH formulation. Its primary value lies in its topical efficacy for glaucoma and its high selectivity for tumor-associated CA isoforms , making it a versatile lead for both ophthalmology and oncology drug development.
References
-
Synthesis and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes. Source: Chem Biol Drug Des. 2018.[1] URL:[Link]
-
Topically active carbonic anhydrase inhibitors.[2][3] 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity. Source: Journal of Medicinal Chemistry.[3][4][5] URL:[Link][2]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Source: Journal of Medicinal Chemistry (PMC). URL:[Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents. Source: Pharmaceuticals (Basel).[6] 2024.[7] URL:[Link]
Sources
- 1. Synthesis, molecular modeling, and biological evaluation of 4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides toward acetylcholinesterase, carbonic anhydrase I and II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topically active carbonic anhydrase inhibitors. 2. Benzo[b]thiophenesulfonamide derivatives with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienothiopyran-2-sulfonamides: novel topically active carbonic anhydrase inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New isomeric classes of topically active ocular hypotensive carbonic anhydrase inhibitors: 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of New 3-(Benzo[ b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents-In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Statistical Analysis of 3-(Thiophen-2-yl)benzene-1-sulfonamide and its Analogs: A Comparative Study
This guide provides a comprehensive technical overview and comparative analysis of 3-(Thiophen-2-yl)benzene-1-sulfonamide and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental methodologies, statistical analysis, and comparative performance of this class of sulfonamides across key biological activities, including carbonic anhydrase inhibition, anticancer cytotoxicity, and antibacterial efficacy. By synthesizing technical data with expert insights, this guide aims to provide a robust framework for evaluating these compounds and to underscore the causality behind experimental choices.
Introduction: The Therapeutic Potential of Thiophene-Based Sulfonamides
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. The incorporation of a thiophene moiety into the benzenesulfonamide scaffold has given rise to a class of compounds with diverse and potent biological activities. 3-(Thiophen-2-yl)benzene-1-sulfonamide serves as a key exemplar of this structural class. These compounds have garnered significant interest for their potential as inhibitors of carbonic anhydrases (CAs), as anticancer agents, and as novel antibacterial drugs.[1][2] This guide will explore the experimental basis for these claims through a detailed examination of the requisite assays and a comparative analysis of the performance of 3-(Thiophen-2-yl)benzene-1-sulfonamide and its close analogs.
I. Carbonic Anhydrase Inhibition: Mechanism and Comparative Efficacy
The Scientific Rationale:
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This catalytic activity is fundamental to numerous physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[4] In the context of pathology, certain CA isoforms, particularly CA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[4][5] Sulfonamides, due to their structural resemblance to the transition state of the CO2 hydration reaction, can act as potent inhibitors of CAs by coordinating to the zinc ion in the enzyme's active site.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow spectrophotometric assay is the gold standard for determining the inhibitory potency of compounds against CA isoforms. This method measures the enzyme-catalyzed CO2 hydration.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) are purified. A CO2-saturated solution serves as the substrate.
-
Inhibitor Preparation: The test compound, 3-(Thiophen-2-yl)benzene-1-sulfonamide, and its comparators are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, from which serial dilutions are made.
-
Assay Execution: The enzyme and inhibitor are pre-incubated in a buffered solution. The reaction is initiated by rapidly mixing this solution with the CO2-saturated solution.
-
Data Acquisition: The change in pH, resulting from the production of protons, is monitored over time using a pH indicator. The initial rates of the reaction are recorded.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is determined by plotting the initial reaction rates against the inhibitor concentrations. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Comparative Performance Analysis
The following table presents a comparative analysis of the inhibitory activity of various thiophene-based sulfonamides against different human carbonic anhydrase isoforms. While specific data for 3-(Thiophen-2-yl)benzene-1-sulfonamide is not available in the public domain, the data for its close structural analogs provide valuable insights into the structure-activity relationship of this class of compounds.
| Compound Class | Specific Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Thiophene-based Sulfonamides | Analog 1 | 69 | 23.4 | Not Reported | Not Reported | [6] |
| Analog 2 | 70,000 | 1,405 | Not Reported | Not Reported | [6] | |
| Benzenesulfonamides with Triazole Linker | Analog 3 | 41.5 | 30.1 | 1.5 | 0.8 | [4] |
| Analog 4 | 1500 | 755 | 38.9 | 12.4 | [4] | |
| Standard Inhibitor | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [5] |
Expert Insights:
The data reveals that thiophene-based sulfonamides can be potent inhibitors of carbonic anhydrases, particularly the cancer-related isoforms IX and XII.[4] The variation in inhibitory potency among the analogs underscores the importance of the specific substitution patterns on the thiophene and benzene rings, which influence the binding affinity to the active site of the different CA isoforms.
Visualizing the Experimental Workflow
Caption: Workflow of the stopped-flow spectrophotometric assay for carbonic anhydrase inhibition.
II. Anticancer Activity: Cytotoxicity Profiling
The Scientific Rationale:
The anticancer potential of sulfonamides is multifaceted. Beyond their role as CA inhibitors that disrupt the tumor microenvironment, some sulfonamides can directly induce cytotoxicity in cancer cells through various mechanisms, including cell cycle arrest and induction of apoptosis.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and, consequently, the cytotoxic effects of a compound.
Experimental Protocol: MTT Assay for Cytotoxicity
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of 3-(Thiophen-2-yl)benzene-1-sulfonamide and its analogs. Control wells with untreated cells and vehicle-treated cells are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plates are incubated for a few hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Comparative Performance Analysis
The following table summarizes the cytotoxic activity of representative thiophene-based sulfonamides against various cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-based Sulfonamides | Benzo[b]thiophene sulfonamide derivative | HT-29 (Colon) | 0.001-0.009 | [8] |
| Benzo[b]thiophene sulfonamide derivative | CCRF-CEM (Leukemia) | 0.001-0.009 | [8] | |
| Benzenesulfonamide Derivatives | Indoline-benzenesulfonamide | A549 (Lung) | 1.98 - 9.12 | [9] |
| Indoline-benzenesulfonamide | HeLa (Cervical) | 1.98 - 9.12 | [9] | |
| Standard Chemotherapeutic | Doxorubicin | MCF-7 (Breast) | ~1 | [9] |
Expert Insights:
The data indicates that thiophene-based sulfonamides can exhibit potent cytotoxic activity against a range of cancer cell lines, with some derivatives showing activity in the nanomolar range.[8] The structural modifications on the sulfonamide scaffold significantly influence their anticancer potency.
Visualizing the Signaling Pathway
Caption: Potential anticancer mechanisms of thiophene-based sulfonamides.
III. Antibacterial Activity: Determining Minimum Inhibitory Concentration
The Scientific Rationale:
Sulfonamides were among the first synthetic antimicrobial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. As mammals obtain folic acid from their diet, this pathway is selective for bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antibacterial activity of a compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard technique for determining the MIC.
Step-by-Step Methodology:
-
Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Serial two-fold dilutions of 3-(Thiophen-2-yl)benzene-1-sulfonamide and its comparators are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Performance Analysis
The following table presents the MIC values for various sulfonamide derivatives against common bacterial pathogens.
| Compound Class | Specific Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| Thiophene-based Sulfonamides | 4-fluoro-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide | 16 | Not Reported | [10] |
| Sulfonamide Derivatives | Novel Sulfonamide 1C | Not Reported | 50 | [11] |
| Standard Antibiotic | Ciprofloxacin | 0.5 | 0.015 | [10] |
Expert Insights:
The antibacterial activity of sulfonamides can be significantly influenced by the nature of the substituents. While some thiophene-based derivatives show moderate activity, further optimization is often required to compete with established antibiotics.[10][11]
Visualizing the Experimental Workflow
Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Conclusion
The statistical analysis of experimental data for 3-(Thiophen-2-yl)benzene-1-sulfonamide and its analogs reveals a class of compounds with significant therapeutic potential. Their ability to inhibit carbonic anhydrases, exert cytotoxic effects on cancer cells, and display antibacterial properties makes them attractive candidates for further drug development. This guide has provided the foundational experimental protocols and a framework for the comparative analysis of these compounds. The presented data, while not exhaustive for the specific title compound, offers valuable insights into the structure-activity relationships within this chemical series. Future research should focus on synthesizing and testing a broader range of analogs to optimize their potency and selectivity for specific biological targets.
References
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Capasso, C., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 941-945. [Link]
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Gudžmonaitė, A., et al. (2021). Inhibition data of human CA isoforms CA I, II, IX and XII with 3H-1,2-benzoxathiepines 2,2-dioxide 7-34 using AAZ as a standard drug. ResearchGate. [Link]
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Kuş, G., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Journal of Molecular Structure, 1221, 128821. [Link]
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Angeli, A., et al. (2020). Inhibition data of human CA isoforms I, II, IX and XII with compounds 3 a-u, 4-5 and AAZ by a stopped flow CO 2 hydrase assay. ResearchGate. [Link]
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El-Sayed, N. F., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(20), 4778. [Link]
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Asadi, M., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 741-748. [Link]
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Capasso, C., & Supuran, C. T. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. [Link]
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García-García, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1421333. [Link]
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Saleem, H., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. EXCLI Journal, 17, 169-181. [Link]
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Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2145. [Link]
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Nocentini, A., et al. (2022). Thia‐ and Seleno‐Michael Reactions for the Synthesis of Carbonic Anhydrases Inhibitors. FLORE. [Link]
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Bua, S., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono- and Di-Substituted-Phthalimido Moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1546-1555. [Link]
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Kumar, R., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 102, 104085. [Link]
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Singh, P., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Drug Discovery Technologies, 18(4), 491-507. [Link]
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K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. [Link]
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Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]
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de Oliveira, R. B., et al. (2018). Synthetic thiophenes induce chromosomal damage and trigger apoptosis in human cancer cell lines. ResearchGate. [Link]
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Semwal, R., et al. (2021). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention, 22(2), 561-569. [Link]
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Singh, P., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]
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Berrino, E., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1840-1849. [Link]
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Villar, R., et al. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963-968. [Link]
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Sharma, P. K., et al. (2022). Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. Der Pharma Chemica, 14(1), 1-10. [Link]
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Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]
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El-Sayed, N. F., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. ResearchGate. [Link]
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Safety Operating Guide
3-(Thiophen-2-yl)benzene-1-sulfonamide proper disposal procedures
This guide outlines the technical disposal procedures for 3-(Thiophen-2-yl)benzene-1-sulfonamide , a structure combining a benzene sulfonamide core with a thiophene ring.[1]
The following protocols are designed for researchers and safety officers, prioritizing the management of sulfur-containing organic waste to prevent the release of toxic sulfur oxides (
Part 1: Immediate Action Card (Emergency Response)
| Scenario | Immediate Action |
| Skin Contact | Wash with soap and water for 15+ min.[1] Remove contaminated clothing.[2][3][4][5] |
| Eye Contact | Rinse cautiously with water for 15 min.[6][7] Remove contact lenses.[2][3][4][5][7] |
| Inhalation | Move to fresh air.[2][3][4][6][7] If breathing is difficult, administer oxygen.[7] |
| Spill (Solid) | Dampen with water to avoid dust. Sweep into a sealed container. |
| Fire | Use |
Part 2: Chemical Profile & Hazard Identification
Understanding the molecule's functional groups is critical for safe disposal. This compound contains two distinct moieties that dictate its waste classification: the Sulfonamide (
Physicochemical & Hazard Profile
| Property | Description | Implications for Disposal |
| Physical State | Solid (likely off-white to light yellow powder) | Generates dust; requires particulate protection (N95/P100).[1] |
| Chemical Class | Organosulfur Compound / Aromatic Sulfonamide | Must be incinerated with scrubbing to capture |
| Solubility | Low in water; Soluble in DMSO, Methanol | Liquid waste will likely be organic solvent-based.[1] |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep away from nitric acid or perchlorates in waste storage. |
| Hazards (GHS) | Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[7] Irrit.) | Standard PPE (Nitrile gloves, safety glasses) is mandatory. |
Expert Insight: While specific SDS data for this exact isomer is rare, analogous compounds like Thiophene-2-sulfonamide exhibit marked skin and eye irritation properties.[1] Treat this compound as a sensitizer and potential aquatic toxin due to the sulfonamide moiety [1, 4].
Part 3: Waste Classification & Segregation
Proper segregation prevents dangerous cross-reactions in the waste stream.
-
RCRA Classification (USA): Not P-listed or U-listed specifically.[1] However, it must be managed as Hazardous Chemical Waste due to toxicity characteristics.[8]
-
Waste Stream: Non-Halogenated Organic (unless dissolved in DCM/Chloroform).
-
Critical Segregation Rule: Do NOT mix with strong acids (risk of hydrolysis and gas evolution) or oxidizers (fire risk).[9]
Visual: Waste Segregation Decision Tree
Figure 1: Decision matrix for segregating waste streams based on physical state and solvent composition.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal
Applicable for: Pure powder, contaminated weighing boats, gloves, and paper towels.[1]
-
Containment: Place waste in a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: "3-(Thiophen-2-yl)benzene-1-sulfonamide solid waste".[1]
-
Hazards: Check "Toxic" and "Irritant".
-
-
Sealing: Ensure the lid is screwed on tightly when not in use to prevent dust aerosolization.
-
Disposal Path: Hand over to EHS for incineration .
-
Note: The facility must use an incinerator with a scrubber system to neutralize sulfur oxides generated from the thiophene and sulfonamide groups [2].
-
Protocol B: Liquid Waste Disposal
Applicable for: Reaction mixtures, mother liquors, and HPLC waste.[1]
-
Solvent Identification: Determine the primary solvent.
-
If Dichloromethane (DCM) is used: Use the Halogenated waste carboy.
-
If Methanol/Acetone/DMSO is used: Use the Non-Halogenated waste carboy.
-
-
Bulking: Pour liquid into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).
-
Rinsing: Triple rinse the original flask with a small amount of compatible solvent and add the rinsate to the waste container.
-
Log Entry: Record the volume and concentration of the sulfonamide on the waste container's log sheet.
Part 5: Spill Management Workflow
In the event of a spill, rapid containment is necessary to prevent respiratory exposure to the dust.
Figure 2: Operational workflow for managing spills in the laboratory.[1]
Part 6: Regulatory & Compliance Notes
-
EPA (United States):
-
This compound is not explicitly listed on the P-list or U-list. However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics. Due to the toxicity of thiophene analogs, it should be managed as toxic waste [3].
-
Do not dispose of down the drain. Sulfonamides are persistent organic pollutants and can disrupt aquatic ecosystems [4].
-
-
Incineration Requirements:
-
The presence of the thiophene ring means combustion will produce
. The disposal facility must be notified of the high sulfur content to ensure proper flue gas desulfurization.
-
References
-
BenchChem. (2025). Proper Disposal of 3-(2,4-Dimethylbenzoyl)thiophene: A Step-by-Step Guide. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2025). Thiophene | C4H4S | CID 8030 - Hazardous Substances Data Bank. Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2025). Thiophene - Chemical Details and Regulatory Lists. Retrieved from [1]
-
BenchChem. (2025). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide. Retrieved from [1]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
